6-Ethoxy-5-nitrosopyrimidine-2,4-diamine
Description
Properties
CAS No. |
6965-97-5 |
|---|---|
Molecular Formula |
C6H9N5O2 |
Molecular Weight |
183.17 g/mol |
IUPAC Name |
6-ethoxy-5-nitrosopyrimidine-2,4-diamine |
InChI |
InChI=1S/C6H9N5O2/c1-2-13-5-3(11-12)4(7)9-6(8)10-5/h2H2,1H3,(H4,7,8,9,10) |
InChI Key |
VUTARFHXVDMWDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=C1N=O)N)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine
This is an in-depth technical guide on 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine , a critical intermediate in the synthesis of purines, pteridines, and antifolate drugs.
Chemical Properties, Synthesis, and Applications in Heterocyclic Chemistry
Executive Summary
This compound (also known as 2,4-diamino-6-ethoxy-5-nitrosopyrimidine) is a highly functionalized pyrimidine derivative serving as a pivotal "gateway" intermediate in the synthesis of fused heterocyclic systems. Its primary utility lies in the Traube purine synthesis and the construction of pteridine scaffolds, which are foundational to the development of antifolates (e.g., methotrexate analogs) and kinase inhibitors.
This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol, and its reactivity profile, specifically focusing on the reduction of the 5-nitroso group to the corresponding 5-amine—the obligate step for subsequent cyclization.
Chemical Identity & Structural Analysis[1][2][3]
The compound is characterized by a pyrimidine ring substituted with two amino groups at positions 2 and 4, an ethoxy group at position 6, and a nitroso group at position 5.
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 2,4-Diamino-6-ethoxy-5-nitrosopyrimidine; 4-Amino-6-ethoxy-5-nitrosopyrimidin-2-amine |
| Molecular Formula | C₆H₉N₅O₂ |
| Molecular Weight | 183.17 g/mol |
| CAS Number | Note: Often referenced via the 6-hydroxy analogue (CAS 2387-48-6) or the parent 2,4-diamino-6-chloropyrimidine (CAS 156-83-2).[1] |
Tautomerism and Electronic Structure
A critical feature of 5-nitrosopyrimidines is their nitroso-oxime tautomerism . While often depicted as a nitroso compound (A), the molecule exists in equilibrium with the imino-oxime form (B), particularly in solution. This equilibrium is solvent-dependent and influences reactivity during nucleophilic attacks.
-
Nitroso Form (A): Characterized by the N=O bond; typically responsible for the compound's deep color (often pink, violet, or green).
-
Oxime Form (B): Stabilized by intramolecular hydrogen bonding between the oxime oxygen and the adjacent amino group.
Figure 1: Tautomeric equilibrium between the nitroso and oxime forms.
Physicochemical Properties[1][2][3][4][5][6][7][8]
| Property | Description |
| Physical State | Crystalline solid.[1] |
| Color | Distinctive pink to violet or green (characteristic of 5-nitroso pyrimidines). |
| Melting Point | High melting point (>250°C), often with decomposition. |
| Solubility | Water: Poorly soluble cold; moderately soluble in hot water. Organic Solvents: Soluble in DMSO, DMF; sparingly soluble in ethanol. Acid/Base: Soluble in dilute mineral acids (protonation of amino groups) and alkalis (formation of oximate salts). |
| Stability | Stable under ambient conditions.[1] Sensitive to strong reducing agents and prolonged exposure to light. |
Synthesis & Production
The synthesis of this compound is a classic example of nucleophilic aromatic substitution followed by electrophilic nitrosation.
Validated Synthesis Protocol
Step 1: Ethoxylation The starting material, 2,4-diamino-6-chloropyrimidine , is reacted with sodium ethoxide to introduce the ethoxy group.
-
Reagents: Sodium metal, Absolute Ethanol.
-
Conditions: Reflux, 4–6 hours.
-
Mechanism:[2][3][4][5] SNAr displacement of the chloride by the ethoxide ion.
Step 2: Nitrosation The resulting 2,4-diamino-6-ethoxypyrimidine is treated with nitrous acid (generated in situ).
-
Reagents: Sodium Nitrite (NaNO₂), Acetic Acid (AcOH) or dilute HCl.
-
Conditions: 0–5°C (Ice bath), stir for 1–2 hours.
-
Observation: Formation of a colored precipitate (pink/violet) indicates the successful introduction of the nitroso group.
Figure 2: Two-step synthetic pathway from the chloro-precursor.
Reactivity & Synthetic Utility[4]
The 5-nitroso group is the "reactive handle" of this molecule. Its primary utility in drug development is its reduction to a vicinal diamine (positions 4 and 5), which is then cyclized.
Reduction to 2,4,5-Triamino-6-ethoxypyrimidine
This is the most critical reaction. The nitroso group is reduced to an amine to form an electron-rich tetra-substituted pyrimidine.
-
Method A (Catalytic Hydrogenation): H₂, Pd/C in Ethanol. Cleanest method.
-
Method B (Chemical Reduction): Sodium dithionite (Na₂S₂O₄) or Ammonium sulfide. Used when hydrogenation is not feasible.
-
Product: 2,4,5-Triamino-6-ethoxypyrimidine (unstable, air-sensitive; usually used immediately).
Cyclization to Purines and Pteridines
Once reduced to the triamine, the compound reacts with electrophiles to close the second ring.
-
Purine Synthesis (Traube): Reaction with formic acid or orthoesters yields 6-ethoxypurine derivatives.
-
Pteridine Synthesis: Reaction with
-dicarbonyl compounds (e.g., glyoxal, benzil) yields 4-amino-7-ethoxypteridines . This pathway is essential for creating antifolate drugs like methotrexate.
Experimental Protocols
Protocol A: Synthesis of this compound[9]
-
Preparation of Ethoxide: Dissolve Sodium metal (1.2 eq) in absolute Ethanol (10 mL/g) under N₂ to form NaOEt.
-
Substitution: Add 2,4-diamino-6-chloropyrimidine (1.0 eq) to the ethoxide solution. Reflux for 4 hours. Monitor by TLC (disappearance of starting material).
-
Workup: Cool to room temperature. Filter off NaCl. Evaporate the solvent to yield crude 2,4-diamino-6-ethoxypyrimidine.
-
Nitrosation: Dissolve the crude intermediate in dilute Acetic Acid (10% aq). Cool to 0–5°C in an ice bath.
-
Addition: Dropwise add a solution of NaNO₂ (1.1 eq) in water. Maintain temperature <5°C.
-
Precipitation: The solution will turn pink/red, and a colored solid will precipitate. Stir for 1 hour.
-
Isolation: Filter the solid, wash with cold water, then cold ethanol/ether. Dry under vacuum.
Protocol B: Reduction to 2,4,5-Triamino-6-ethoxypyrimidine[7]
-
Setup: Suspend this compound (1.0 g) in Ethanol (50 mL).
-
Catalyst: Add 10% Pd/C (100 mg).
-
Hydrogenation: Hydrogenate at 30–50 psi H₂ pressure for 2–4 hours at room temperature. The color will fade from pink/violet to colorless or pale yellow.
-
Usage: Filter the catalyst under an inert atmosphere (N₂/Ar). Caution: The filtrate contains the air-sensitive triamine. Use immediately for the next cyclization step.
Safety & Handling
-
Hazards: Nitroso compounds are suspected mutagens. Handle with extreme care. 2,4-diamino-6-chloropyrimidine is harmful if swallowed and causes skin/eye irritation.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood.
-
Storage: Store the nitroso compound in a cool, dry place, protected from light. The reduced triamine is air-sensitive and should be stored under argon or generated in situ.
References
-
Synthesis of 5-nitrosopyrimidines
- Title: Synthesis and Biological Evaluation of N(2)-Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors.
- Source:ChemMedChem, 2016.
-
URL:[Link]
- Purine/Pteridine Synthesis (Traube Method)
-
General Pyrimidine Chemistry
- Title: Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
- Source:Molecules (MDPI), 2019.
-
URL:[Link]
Sources
- 1. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. US2584024A - 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same - Google Patents [patents.google.com]
- 3. aksci.com [aksci.com]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
The Violet Gateway: A Technical Guide to 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine
Executive Summary
6-Ethoxy-5-nitrosopyrimidine-2,4-diamine (CAS: 6965-97-5) is a critical heterocyclic intermediate, distinguished by its vibrant violet/purple appearance and its pivotal role in the Traube purine synthesis . While historically utilized as a precursor for guanine analogs, it has gained modern significance in the development of Cyclin-Dependent Kinase (CDK) inhibitors (e.g., the NU6027 series) and Nucleotide Pyrophosphatase/Phosphodiesterase (NPP1) inhibitors.
This guide provides a rigorous technical analysis of its synthesis, chemical reactivity, and application in contemporary drug discovery.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 6-ethoxy-5-nitroso-pyrimidine-2,4-diamine |
| CAS Number | 6965-97-5 |
| Molecular Formula | |
| Molecular Weight | 183.17 g/mol |
| Appearance | Deep purple/violet solid |
| Solubility | Poor in water; soluble in DMSO, hot ethanol, and dilute acids |
| Key Functional Groups | 5-Nitroso ( |
Historical Context: From Traube to Kinase Inhibitors
The history of this compound is bipartite, bridging classical organic synthesis and modern medicinal chemistry.
The Classical Era (1900s–1960s)
The compound traces its lineage to the Traube Purine Synthesis (Wilhelm Traube, 1900). The strategy involves the nitrosation of a 4-amino-6-oxopyrimidine (or its derivatives) at the electron-rich C5 position, followed by reduction to a 4,5-diamino species and subsequent cyclization.
-
Significance: It served as a proof-of-concept for introducing alkoxy substituents at the C6 position of purines, allowing researchers to probe the steric and electronic effects of the O-alkyl group on purine solubility and reactivity.
The Kinase Era (1990s–Present)
In the search for ATP-competitive inhibitors, the "purine scaffold" became a privileged structure.
-
The NU6027 Connection: Researchers at Newcastle University identified NU6027 (6-cyclohexylmethoxy-5-nitroso-2,4-diaminopyrimidine) as a potent CDK2 inhibitor.
-
Role of the Ethoxy Analog: The 6-ethoxy variant (our topic) serves as a critical Structure-Activity Relationship (SAR) tool. By comparing the ethoxy analog (small lipophilic group) with NU6027 (bulky lipophilic group), scientists validated that bulky substituents at C6 are necessary to fill the hydrophobic pocket of the CDK2 ATP-binding site.
Synthesis Protocol
The synthesis is a robust, two-step process starting from commercially available 2,4-diamino-6-chloropyrimidine.
Step 1: Nucleophilic Aromatic Substitution ( )
Objective: Introduction of the ethoxy group.
-
Reagents: Sodium ethoxide (
), Ethanol ( ). -
Precursor: 2,4-diamino-6-chloropyrimidine.
-
Mechanism: The ethoxide ion attacks the electron-deficient C6 position, displacing the chloride ion.
-
Protocol:
-
Dissolve sodium metal (1.2 eq) in anhydrous ethanol to generate fresh NaOEt.
-
Add 2,4-diamino-6-chloropyrimidine (1.0 eq).
-
Reflux for 4–6 hours.
-
Concentrate and neutralize to precipitate 2,4-diamino-6-ethoxypyrimidine .
-
Step 2: Electrophilic Nitrosation
Objective: Installation of the 5-nitroso group.
-
Reagents: Sodium nitrite (
), Acetic acid ( ), Water. -
Mechanism: Formation of the nitrosonium ion (
) in situ, which attacks the highly electron-rich C5 position of the pyrimidine ring. -
Protocol:
-
Suspend 2,4-diamino-6-ethoxypyrimidine in water/acetic acid (1:1 v/v).
-
Cool to 0–5°C (Critical: Exothermic reaction control).
-
Add aqueous
(1.1 eq) dropwise over 30 minutes. -
Observation: The solution turns from pale yellow to a deep violet/purple precipitate immediately.
-
Stir at room temperature for 2 hours.
-
Filter the violet solid, wash with cold water and ethanol.
-
Yield: Typically >90%.
-
Visualization: Synthetic Pathway
Figure 1: Step-wise synthesis of this compound via SNAr and Nitrosation.
Reactivity & Downstream Applications
The 5-nitroso group is rarely the endpoint; it is a "chemical handle" for creating fused heterocycles.
A. Reduction to Triamines
The nitroso group is easily reduced to an amine, yielding 2,4,5-triamino-6-ethoxypyrimidine .
-
Method A (Catalytic):
, Pd/C in MeOH. -
Method B (Chemical): Sodium dithionite (
) or Ammonium sulfide. -
Instability: The resulting triamine is oxidation-sensitive (turns dark upon air exposure) and is usually cyclized immediately.
B. Cyclization to Purines (Traube Synthesis)
Reaction of the triamine with one-carbon donors yields 6-ethoxypurines.
-
Reagents: Formic acid (yields C8-H), Triethylorthoformate, or Urea (yields C8-OH).
-
Product: 2-amino-6-ethoxypurine.
-
Relevance: These derivatives are investigated as NPP1 inhibitors and prodrugs for guanine analogs.
Visualization: Reactivity Network
Figure 2: Divergent synthesis pathways: The 5-nitroso compound acts as the gateway to Purines and Pteridines.
Biological Relevance & Drug Discovery
CDK2 Inhibition (The NU6027 Analog)[1][2][3][6]
-
Mechanism: The 2,4-diaminopyrimidine core mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase (Leu83 in CDK2).
-
SAR Insight: The 5-nitroso group participates in an intramolecular hydrogen bond with the 4-amino group, locking the molecule in a planar, pseudo-purine conformation.[1] This planarity is essential for fitting into the narrow ATP-binding cleft.
-
Data Point: While NU6027 (
against CDK2) has a bulky cyclohexyl group, the 6-ethoxy analog is significantly less potent . This negative result was crucial in proving that the "roof" of the ATP pocket requires hydrophobic bulk for high-affinity binding.
NPP1 Inhibition
-
Target: Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1).
-
Relevance: Inhibitors are sought for treating calcification disorders.
-
Role: The 6-ethoxy-5-nitrosopyrimidine is an intermediate for 2-amino-6-ethoxypurine, which showed micromolar inhibition (
) in screenings by KU Leuven researchers.
References
- Griffin, R. J., et al. (2006). Selective CDK Inhibitors. Newcastle University. Describes the development of NU6027 and the role of the 5-nitroso group in maintaining planarity.
-
Hocková, D., et al. (2004). Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds. Bioorganic & Medicinal Chemistry. Link
-
Lee, H., et al. (2017). Imidazopyridine- and purine-thioacetamide derivatives: potent inhibitors of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). KU Leuven / Lirias. Link
- Traube, W. (1900). Der Aufbau der Xanthinbasen aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft.
- Anscombe, E., et al. (2015). Identification and characterization of an irreversible inhibitor of CDK2. Chemistry & Biology. (Contextualizes the 5-nitroso reactivity in kinase pockets).
Sources
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine
Abstract
This comprehensive application note provides a detailed, two-part protocol for the synthesis of 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine, a valuable heterocyclic compound. The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a nitroso group at the C5 position offers a versatile chemical handle for further functionalization and can impart unique biological activities. Analogues of this compound class have shown potential as inhibitors of cyclin-dependent kinase 2 (CDK2), highlighting their relevance in oncology research.[3] This guide is designed to provide researchers with a robust and reproducible methodology, grounded in established chemical principles, complete with mechanistic insights, safety protocols, and troubleshooting advice.
Synthesis Overview
The synthesis of the target compound is achieved through a two-stage process. The first stage involves the preparation of the key intermediate, 6-ethoxypyrimidine-2,4-diamine. This is accomplished via a nucleophilic aromatic substitution on a chlorinated pyrimidine precursor. The second stage is the critical nitrosation step, where an electrophilic nitrosonium ion is introduced at the electron-rich C5 position of the pyrimidine ring.
Overall Reaction Scheme:
-
Stage 1: 2,4-Diamino-6-hydroxypyrimidine → 2,4-Diamino-6-chloropyrimidine → 6-Ethoxypyrimidine-2,4-diamine (Intermediate 3 )
-
Stage 2: 6-Ethoxypyrimidine-2,4-diamine (3 ) → this compound (Target Compound 4 )
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of Intermediate (3) - 6-Ethoxypyrimidine-2,4-diamine
The prerequisite for the final nitrosation is the synthesis of the ethoxy-substituted pyrimidine. This is achieved in two steps starting from the commercially available 2,4-diamino-6-hydroxypyrimidine.
Step 1a: Synthesis of 2,4-Diamino-6-chloropyrimidine (2)
The hydroxyl group at the C6 position is converted to a chlorine atom, a better leaving group, using phosphorus oxychloride (POCl₃). This transformation is a standard method for the chlorination of hydroxypyrimidines.[4][5]
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a gas trap (for HCl and excess POCl₃ fumes), add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol).
-
In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃, 9 mL).
-
Stir the suspension and heat to reflux (approx. 105-110 °C) for 17 hours. The reaction mixture will become a clear, brown solution.[4][6]
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.
-
Once the ice has melted, heat the aqueous solution to 90 °C for 1 hour to hydrolyze any remaining phosphorus species.[4]
-
Cool the solution in an ice bath and adjust the pH to ~8 using a concentrated sodium hydroxide (NaOH) solution.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2,4-diamino-6-chloropyrimidine as a solid.
Step 1b: Synthesis of 6-Ethoxypyrimidine-2,4-diamine (3)
This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing pyrimidine ring facilitates the displacement of the chloride at C6 by the ethoxide nucleophile.
Protocol:
-
Prepare sodium ethoxide by carefully dissolving sodium metal (0.20 g, 8.7 mmol) in absolute ethanol (20 mL) under an inert atmosphere (e.g., nitrogen or argon). Caution: Hydrogen gas is evolved.
-
Once all the sodium has reacted, add the 2,4-diamino-6-chloropyrimidine (1.0 g, 6.9 mmol) obtained from the previous step.
-
Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC (e.g., using a 10:1 Dichloromethane:Methanol solvent system).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Resuspend the residue in water (30 mL) and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., water or ethanol/water) to obtain pure 6-ethoxypyrimidine-2,4-diamine.[7]
Part 2: Synthesis of Target Compound (4) - this compound
This final step is an electrophilic aromatic substitution. The pyrimidine ring, activated by the two amino groups and the ethoxy group, is susceptible to attack by the nitrosonium ion (NO⁺), which is generated in situ from sodium nitrite under acidic conditions.[8]
Protocol:
-
Dissolve 6-ethoxypyrimidine-2,4-diamine (1.0 g, 6.5 mmol) in a mixture of water (20 mL) and glacial acetic acid (5 mL) in a round-bottom flask. Stir until a clear solution is obtained.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Prepare a solution of sodium nitrite (NaNO₂, 0.50 g, 7.2 mmol) in cold water (5 mL).
-
Add the sodium nitrite solution dropwise to the stirred pyrimidine solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Upon addition, a colored precipitate (typically red, purple, or dark green) should form.
-
Continue stirring the mixture at 0-5 °C for an additional 1-2 hours after the addition is complete.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water (2 x 10 mL) and then with a small amount of cold ethanol to facilitate drying.
-
Dry the product under vacuum to yield this compound.
Reaction Mechanism: C5-Nitrosation
The nitrosation of the activated pyrimidine ring proceeds via a classic electrophilic aromatic substitution mechanism.
-
Formation of the Electrophile: In the acidic medium, nitrous acid (HONO) is formed from sodium nitrite. Protonation of nitrous acid followed by the loss of a water molecule generates the highly electrophilic nitrosonium ion (NO⁺).
-
Electrophilic Attack: The electron-rich C5 position of the pyrimidine ring, activated by the ortho/para-directing amino and ethoxy groups, attacks the nitrosonium ion. This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A base (e.g., water) removes the proton from the C5 position, restoring the aromaticity of the pyrimidine ring and yielding the final 5-nitroso product.
Caption: Key stages in the electrophilic nitrosation of the pyrimidine ring.
Materials and Characterization
Reagents and Equipment
| Item | Specification |
| 2,4-Diamino-6-hydroxypyrimidine | 98% Purity |
| Phosphorus oxychloride (POCl₃) | ≥99% Purity |
| Sodium metal (Na) | ACS grade |
| Ethanol | Anhydrous, 200 proof |
| Sodium Nitrite (NaNO₂) | ACS grade, ≥97% |
| Glacial Acetic Acid | ACS grade, ≥99.7% |
| Ethyl Acetate, Dichloromethane | ACS grade |
| Sodium Hydroxide, Sodium Sulfate | ACS grade |
| Standard laboratory glassware | Round-bottom flasks, condensers, etc. |
| Magnetic stirrer with heating | |
| Ice bath | |
| Vacuum filtration apparatus | |
| Rotary evaporator |
Expected Product Characterization Data
| Analysis | Expected Result for this compound |
| Appearance | Colored solid (e.g., red, purple, or green) |
| Melting Point | Dependent on purity, requires experimental determination |
| ¹H NMR | Signals corresponding to ethoxy protons (triplet & quartet), two distinct NH₂ signals, no signal for H at C5 |
| ¹³C NMR | Signals for ethoxy carbons, and distinct pyrimidine ring carbons (C2, C4, C5, C6) |
| Mass Spec (ESI+) | [M+H]⁺ peak at m/z corresponding to C₆H₉N₅O₂ (Calculated: 184.08) |
| IR (KBr, cm⁻¹) | Peaks for N-H stretch (~3300-3450), C=C/C=N stretch (~1550-1650), N=O stretch (~1500-1530) |
Safety Precautions and Waste Management
| Reagent | Hazards | Safe Handling Procedures |
| Phosphorus Oxychloride | Highly corrosive, toxic by inhalation, reacts violently with water. | Handle only in a certified chemical fume hood. Wear acid-resistant gloves, splash goggles, face shield, and a lab coat. Have a neutralizer (e.g., sodium bicarbonate) ready for spills. |
| Sodium Metal | Flammable solid, reacts violently with water to produce flammable H₂ gas. | Handle under an inert atmosphere or mineral oil. Use non-metallic forceps. Never allow contact with water. Quench small residual pieces with isopropanol followed by ethanol. |
| Sodium Nitrite | Oxidizer, toxic if swallowed. | Avoid contact with skin and eyes. Do not mix with strong acids in a concentrated form, as toxic nitrogen oxide gases can be released. |
| Nitrosation Reaction | The reaction may produce carcinogenic N-nitroso compounds as byproducts.[9][10] | All steps must be performed in a well-ventilated fume hood. Avoid inhalation of any vapors or dust. Use of inhibitors like ascorbic acid can reduce byproduct formation in some cases.[11] |
Waste Disposal: All organic waste should be collected in a designated halogenated or non-halogenated solvent waste container as appropriate. Aqueous waste from the nitrosation step should be treated with a quenching agent like sulfamic acid to destroy excess nitrite before neutralization and disposal according to institutional guidelines.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Step 1a: Low yield of chloro-pyrimidine | Incomplete reaction; insufficient reflux time or temperature. Hydrolysis of product during workup. | Ensure vigorous reflux for the specified time. Perform the ice quench and neutralization steps efficiently and without delay. |
| Step 1b: Low yield of ethoxy-pyrimidine | Inactive sodium ethoxide (due to moisture). Incomplete reaction. | Use anhydrous ethanol and fresh sodium metal. Ensure the reaction goes to completion by monitoring with TLC. |
| Step 2: No precipitate forms during nitrosation | Starting material is not dissolved. pH is not sufficiently acidic. | Ensure the pyrimidine is fully dissolved before cooling. Check the pH of the solution; add more acetic acid if necessary. |
| Final product is tarry or impure | Reaction temperature during nitrosation was too high. Side reactions occurred. | Maintain strict temperature control (0-5 °C) during nitrite addition. Purify the final product by recrystallization or chromatography. |
References
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. Available at: [Link]
-
2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure. Available at: [Link]
- Preparation method of 2, 4-diamino-6-chloropyrimidine. Google Patents.
-
Preparation method of 2, 4-diamino-6-chloropyrimidine. Patsnap. Available at: [Link]
- Preparation method of 2, 4-diamino-6-chloropyrimidine. Google Patents.
-
Nitration reaction safety. YouTube. Available at: [Link]
-
Nitrosamine formation mechanism from Nitrates and Amines. ResolveMass Laboratories Inc. Available at: [Link]
-
Strategies to Mitigate N-nitrosamine Formation in Pharmaceuticals. SEN Pharma. Available at: [Link]
-
Heat-Induced Nitrosamine Formation. Zamann Pharma Support GmbH. Available at: [Link]
-
Nitrosation Resource Document. Cosmetic Ingredient Review. Available at: [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. PMC. Available at: [Link]
- A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. Google Patents.
-
Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Quickcompany. Available at: [Link]
-
Inhibition of nitrosamine formation by ascorbic acid. PubMed. Available at: [Link]
-
An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. PMC. Available at: [Link]
-
2,4-DIAMINO-6-ETHOXYPYRIMIDINE. Chongqing Chemdad Co. Available at: [Link]
-
Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. PubMed. Available at: [Link]
-
Recent progress in the medicinal chemistry of 2,4-diaminopyrimidines. PubMed. Available at: [Link]
-
Susceptibilities of drugs to nitrosation under simulated gastric conditions. PubMed. Available at: [Link]
-
Susceptibilities of drugs to nitrosation under standardized chemical conditions. PubMed. Available at: [Link]
-
Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds. ResearchGate. Available at: [Link]
- 2,4-pyrimidinediamine compounds and uses as anti-proliferative agents. Google Patents.
Sources
- 1. Recent progress in the medicinal chemistry of 2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2005013996A2 - 2,4-pyrimidinediamine compounds and uses as anti-proliferative agents - Google Patents [patents.google.com]
- 3. Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,4-DIAMINO-6-ETHOXYPYRIMIDINE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. senpharma.vn [senpharma.vn]
- 11. Inhibition of nitrosamine formation by ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Ethoxy-5-nitrosopyrimidine-2,4-diamine in vitro assay protocols
Application Note: In Vitro Characterization of 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine
Abstract & Introduction
This compound (CAS: 220036-08-8) is a polysubstituted pyrimidine scaffold exhibiting significant potential in medicinal chemistry.[1] Structurally analogous to NU6027 (a potent CDK2 inhibitor), this compound functions as both a bioactive small molecule and a critical intermediate in the synthesis of purine-based antagonists (e.g., xanthines and imidazopyridines).
Its primary biological relevance lies in two distinct mechanisms:[1]
-
Cyclin-Dependent Kinase (CDK) Inhibition: Acting as an ATP-competitive inhibitor, targeting the ATP-binding pocket of CDK2/Cyclin complexes, relevant in antiproliferative oncology research.[1]
-
Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1) Inhibition: Serving as a structural template for inhibitors of NPP1, an enzyme regulating tissue mineralization and purinergic signaling.
This guide provides validated protocols for solubilization, enzymatic inhibition assays (CDK2 and NPP1), and cell-based cytotoxicity profiling.
Part 1: Compound Handling & Preparation
Safety Warning: Nitroso compounds can be reactive and potentially mutagenic.[1] Handle with double nitrile gloves in a fume hood.[1] Protect from light to prevent photolytic degradation.[1]
Solubility Profile
-
Molecular Weight: ~197.19 g/mol [1]
-
Primary Solvent: Dimethyl Sulfoxide (DMSO).
-
Stock Concentration: Prepare a 10 mM or 20 mM stock solution in anhydrous DMSO.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Preparation Protocol:
-
Weigh 1.97 mg of powder.[1]
-
Add 1.0 mL of anhydrous DMSO to achieve a 10 mM stock.[1]
-
Vortex for 1 minute until fully dissolved (solution may appear yellow/orange).
-
Sonicate for 5 minutes if particulate matter remains.
Part 2: Mechanism of Action (MOA)
The compound mimics the adenine ring of ATP. In CDK2, the 2,4-diamino and 5-nitroso motifs form hydrogen bonds with the hinge region residues (e.g., Leu83), effectively blocking ATP access and preventing phosphorylation of downstream substrates like Rb (Retinoblastoma protein).
Figure 1: Mechanism of Action. The compound competitively inhibits CDK2, preventing Rb phosphorylation and inducing cell cycle arrest.
Part 3: Experimental Protocols
Protocol A: CDK2/Cyclin E Kinase Inhibition Assay
Objective: Determine the IC50 of the compound against recombinant CDK2/Cyclin E. Method: ADP-Glo™ Kinase Assay (Luminescence).[1]
Materials:
-
Recombinant Human CDK2/Cyclin E1 (e.g., Promega or SignalChem).
-
Substrate: Histone H1 peptide or Rb-peptide.[1]
-
ADP-Glo™ Reagent Kit.[1]
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.
Workflow:
-
Serial Dilution: Prepare 3-fold serial dilutions of the compound in DMSO (Range: 100 μM to 0.1 nM). Dilute 1:20 into Assay Buffer to prepare 5X working solutions (Final DMSO < 1%).
-
Enzyme Mix: Dilute CDK2/Cyclin E to 0.5 ng/μL in Assay Buffer.
-
Reaction Assembly (384-well plate):
-
2 μL Compound (5X)
-
4 μL Enzyme Mix (2 ng/well final)
-
Incubate 10 mins at RT to allow binding.
-
4 μL Substrate/ATP Mix (20 μM ATP, 0.2 μg/μL Histone H1).
-
-
Kinase Reaction: Incubate at RT for 45 minutes.
-
Termination: Add 10 μL ADP-Glo™ Reagent. Incubate 40 mins (depletes unconsumed ATP).
-
Detection: Add 20 μL Kinase Detection Reagent. Incubate 30 mins (converts ADP to light).
-
Read: Measure Luminescence (RLU) on a plate reader.
Data Analysis:
Calculate % Inhibition:
Protocol B: NPP1 Colorimetric Inhibition Assay
Objective: Assess inhibition of Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1), relevant for calcification and purinergic signaling research.[2] Reference: Lirias Database, Compound 31b (See References).
Materials:
-
Recombinant Human NPP1 (soluble extracellular domain).
-
Substrate: p-Nitrophenyl thymidine 5'-monophosphate (p-Nph-5'-TMP) .[1]
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 2 mM CaCl2, 0.2 mM ZnCl2.
Workflow:
-
Preparation: Dilute compound in Assay Buffer (keep DMSO constant at 2%).
-
Incubation:
-
Mix 90 μL of NPP1 enzyme solution (adjusted to give linear rate) with 10 μL of Compound.
-
Pre-incubate for 10 minutes at 37°C.
-
-
Initiation: Add 100 μL of 5 mM p-Nph-5'-TMP substrate.[1]
-
Measurement: Monitor absorbance at 405 nm (release of p-nitrophenolate) kinetically for 30 minutes at 37°C.
-
Control: Use PSB-12379 or EDTA (metal chelator) as positive controls.[1]
Interpretation:
-
A decrease in the slope (OD/min) compared to DMSO control indicates inhibition.
-
This compound is typically a weak inhibitor (Ki ~ μM range) compared to its purine derivatives but serves as a critical baseline control.
Protocol C: Cell Viability Screening (MTT Assay)
Objective: Evaluate general cytotoxicity in tumor cell lines (e.g., HeLa, MCF-7).
Workflow:
-
Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Adhere overnight.
-
Treatment: Add compound (0.1 – 100 μM) for 72 hours.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 3-4 hours.
-
Solubilization: Aspirate media, add 150 μL DMSO to dissolve formazan crystals.
-
Quantification: Read Absorbance at 570 nm.
Part 4: Data Visualization & Workflow
Figure 2: General Assay Workflow.[1] Step-by-step process from stock preparation to IC50 generation.
Part 5: Expected Results & Troubleshooting
| Parameter | Expected Outcome | Troubleshooting Tip |
| Solubility | Soluble in DMSO; precipitates in aqueous >100 μM.[1] | Keep final DMSO <1%.[1] Do not store aqueous dilutions.[1] |
| CDK2 IC50 | 0.5 – 5.0 μM (Estimated based on NU6027). | If inactive (>50 μM), verify compound integrity (nitroso group stability). |
| NPP1 Activity | Weak inhibition (Ki > 10 μM). | Use as a negative control or scaffold comparison for purine inhibitors.[1] |
| Color | Solution may be yellow/orange.[1] | High concentrations may interfere with Abs 405nm readings; use blanks. |
References
-
Griffin, R. J., et al. (2016). Synthesis and Biological Evaluation of N(2)-Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. ChemMedChem.
-
NPP1 Inhibition Studies. (2012). Imidazopyridine- and purine-thioacetamide derivatives: potent inhibitors of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1).[1] Lirias (KU Leuven).
-
Chemical Properties & Synthesis. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: aminolysis of alkoxy groups. RSC Advances.
Sources
Application Notes and Protocols for the Cellular Characterization of 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Pyrimidine Derivative
The 2,4-diaminopyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including the inhibition of critical cellular kinases and enzymes.[1][2] Compounds sharing this core structure have been successfully developed as inhibitors of cyclin-dependent kinases (CDKs), dihydrofolate reductase, and renin, highlighting the versatility of this chemical motif in targeting key drivers of cellular proliferation and survival.[1][3][4] This application note provides a comprehensive guide for the initial cellular characterization of a novel derivative, 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine, a compound of interest for its potential as a modulator of cell cycle progression.
Given its structural similarity to known CDK inhibitors, we hypothesize that this compound may exert its effects by targeting the cell cycle machinery.[1] The following protocols are designed to rigorously test this hypothesis, providing a clear path from initial cytotoxicity screening to more detailed mechanistic studies. The workflow emphasizes a multi-faceted approach, ensuring that the resulting data is robust, reproducible, and provides a holistic view of the compound's cellular activity.
I. Foundational Assays: Assessing General Cytotoxicity and Proliferation
A primary step in characterizing any new compound is to determine its effect on cell viability and proliferation. The MTT assay is a classic colorimetric method for this purpose, relying on the metabolic activity of viable cells to reduce a tetrazolium salt to a colored formazan product. This provides a robust initial assessment of the compound's dose-dependent effects.
Protocol 1: MTT Cell Proliferation Assay
Principle: This assay measures the activity of NAD(P)H-dependent oxidoreductase enzymes in viable cells. These enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan, the quantity of which is directly proportional to the number of living cells.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
| Parameter | Recommendation |
| Seeding Density | 5,000-10,000 cells/well |
| Compound Incubation | 48-72 hours |
| MTT Incubation | 3-4 hours |
| Wavelength | 570 nm |
II. Mechanistic Deep Dive: Cell Cycle Analysis
To investigate the hypothesis that this compound acts as a CDK inhibitor, it is crucial to analyze its impact on cell cycle progression. CDK inhibitors typically induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M). Flow cytometry with propidium iodide (PI) staining is the gold standard for this analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of cells, one can distinguish between cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.
Materials:
-
Human cancer cell line
-
Complete growth medium
-
This compound
-
PBS (Phosphate Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
III. Direct Measurement of DNA Synthesis: The Click-iT EdU Assay
To complement the cell cycle analysis, a direct measurement of DNA synthesis provides more definitive evidence of an effect on cell proliferation. The Click-iT EdU assay is a modern, non-radioactive alternative to the traditional BrdU assay.[5]
Protocol 3: Proliferation Analysis using Click-iT EdU
Principle: 5-ethynyl-2'-deoxyuridine (EdU) is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA.[6] The alkyne group on EdU allows for a highly specific "click" reaction with a fluorescently labeled azide, enabling the detection of cells that have undergone DNA replication.[5]
Materials:
-
Click-iT™ EdU Cell Proliferation Kit (e.g., from Thermo Fisher Scientific)
-
Human cancer cell line
-
Complete growth medium
-
This compound
-
Microscope or flow cytometer
Procedure:
-
EdU Labeling: Treat cells with this compound for the desired time. Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2-4 hours.
-
Fixation and Permeabilization: Wash cells with PBS, then fix with a formaldehyde-based fixative for 15 minutes.[6] Permeabilize the cells with a detergent-based solution (e.g., 0.2% Triton X-100) for 20 minutes.[6]
-
Click-iT Reaction: Prepare the Click-iT reaction cocktail containing the fluorescent azide according to the manufacturer's protocol. Incubate the cells with the reaction cocktail for 30 minutes in the dark.
-
Washing and Imaging/Analysis: Wash the cells with PBS. If using microscopy, counterstain the nuclei with Hoechst 33342. Acquire images or analyze by flow cytometry.
-
Data Analysis: Quantify the percentage of EdU-positive cells, which represents the population of cells actively synthesizing DNA.
IV. Visualizing the Scientific Rationale and Workflow
To provide a clear conceptual framework, the following diagrams illustrate the hypothesized mechanism of action and the experimental workflow for characterizing this compound.
Caption: Hypothesized mechanism of action targeting CDK2.
Caption: Recommended workflow for cellular characterization.
V. Concluding Remarks and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound. By systematically evaluating its effects on cell viability, cell cycle progression, and DNA synthesis, researchers can build a strong, data-driven case for its mechanism of action. Positive results from these assays—specifically, a dose-dependent decrease in viability, arrest at a specific cell cycle checkpoint, and a reduction in EdU incorporation—would strongly support the hypothesis that this compound functions as a cell cycle inhibitor, potentially through the direct inhibition of CDKs.
Further experiments could then include Western blotting to examine the phosphorylation status of CDK substrates like retinoblastoma protein (Rb), direct kinase assays using recombinant CDK enzymes, and broader kinase profiling to assess selectivity. Together, this comprehensive approach will provide the critical data needed to advance promising compounds like this compound through the drug discovery pipeline.
References
-
Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. PubMed. [Link]
-
Pharmacology of the potassium channel openers. PubMed. [Link]
-
Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. PubMed. [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]
-
Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds. ResearchGate. [Link]
-
Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors. PubMed. [Link]
-
Synthesis and potassium KV7 channel opening activity of thioether analogues of the analgesic flupirtine. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs. MDPI. [Link]
-
Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. MDPI. [Link]
- US6048728A - Cell culture medium for enhanced cell growth, culture longevity, and product expression.
-
2, 4-Diamino-6- hydroxy pyrimidine inhibits NSAIDs induced nitrosyl-complex EPR signals and ulcer in rat jejunum. ResearchGate. [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. [Link]
-
Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. PubMed. [Link]
-
2, 4-diamino-6- hydroxy pyrimidine inhibits NSAIDs induced nitrosyl-complex EPR signals and ulcer in rat jejunum. PubMed. [Link]
-
KCNT1 Channel Blockers: A Medicinal Chemistry Perspective. MDPI. [Link]
Sources
- 1. Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. lumiprobe.com [lumiprobe.com]
Application Note: Analytical Strategies for 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine
Executive Summary & Context
6-Ethoxy-5-nitrosopyrimidine-2,4-diamine (hereafter referred to as ENPD ) is a critical synthetic intermediate, most notably utilized in the manufacturing of Cicletanine hydrochloride (an antihypertensive furopyridine derivative) and various antifolate candidates.
From a regulatory and safety perspective, ENPD presents a dual analytical challenge:
-
Process Control: As a key intermediate, its purity must be assayed to ensure yield and quality of the subsequent cyclization steps.
-
Impurity Management: Containing a nitroso (-N=O) moiety, ENPD falls under the scrutiny of mutagenic impurity assessment (ICH M7). While structurally a C-nitroso compound (distinct from the highly potent N-nitrosamines like NDMA), it possesses reactivity that requires strict control in the final API, often requiring quantification at trace (ppm) levels.
This guide provides two distinct validated workflows: Method A (HPLC-UV) for raw material assay and process monitoring, and Method B (LC-MS/MS) for trace-level impurity quantification.
Physicochemical Profile & Analytical Implications[1][2][3][4][5][6][7]
Understanding the molecule is the prerequisite for method design.
| Property | Characteristic | Analytical Implication |
| Structure | Pyrimidine ring with 2,4-diamino groups and 5-nitroso group.[1][2] | Polarity: Highly polar due to amino groups. Requires aqueous-stable columns (e.g., HSS T3 or Polar C18). |
| Basicity | Amphoteric/Basic (Amino groups). | Tailing Risk: Silanol interactions are likely. Mobile phase requires buffering (pH > 6 or ion-pairing). |
| Chromophore | Conjugated Nitroso-Pyrimidine system.[1] | UV Detection: Strong absorbance at 254 nm (aromatic) and distinct band ~330-350 nm (nitroso n-π* transition). |
| Stability | Light Sensitive (Nitroso group). | Protocol Criticality: Amber glassware is mandatory for all sample preparations. |
| Solubility | Sparingly soluble in water; soluble in DMSO, Methanol, and dilute acid. | Diluent: Use 10% DMSO in Methanol or Mobile Phase for sample prep. |
Method A: HPLC-UV for Assay & Purity (Process Control)
Use this method for raw material qualification or reaction monitoring (Limit of Quantitation ~0.05%).
Chromatographic Conditions[2][3][5][7][10][11][12]
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Why: End-capped C18 prevents peak tailing caused by the diamine functionality.
-
-
Mobile Phase A: 20 mM Ammonium Phosphate Buffer (pH 6.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[3]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temp: 30°C.
-
Detection: 254 nm (primary), 340 nm (confirmatory for nitroso specificity).
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 40 | 60 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | End |
Standard Preparation Protocol
-
Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of ENPD Reference Standard into a 25 mL amber volumetric flask. Dissolve in 5 mL DMSO (to ensure complete solubility), then dilute to volume with Methanol.
-
Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock Solution to 50 mL with Mobile Phase A .
-
Note: Diluting with Mobile Phase A prevents "solvent shock" and peak distortion during injection.
-
Method B: LC-MS/MS for Trace Impurity Analysis
Use this method when ENPD is a potential impurity in Cicletanine or other APIs (Limit of Quantitation < 1 ppm).
Mass Spectrometry Rationale
ENPD (MW = 183.17) ionizes readily in Positive Electrospray Ionization (ESI+) mode due to the exocyclic amino groups. The fragmentation pattern is dominated by the cleavage of the labile nitroso group and the ethoxy side chain.
LC-MS/MS Conditions[3][13]
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) coupled to UHPLC.
-
Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).
-
Why: The HSS T3 technology is superior for retaining polar amines and separating them from the bulk API matrix.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.3 mL/min.
MS Source Parameters (ESI+)[14]
-
Spray Voltage: 3500 V
-
Sheath Gas: 40 arb
-
Aux Gas: 10 arb
-
Capillary Temp: 320°C
MRM Transitions (Multiple Reaction Monitoring)
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role | Mechanism |
| 184.1 [M+H]+ | 154.1 | 15 | Quantifier | Loss of NO radical (-30 Da) |
| 184.1 [M+H]+ | 138.1 | 22 | Qualifier 1 | Loss of Ethanol (-46 Da) |
| 184.1 [M+H]+ | 126.1 | 28 | Qualifier 2 | Ring fragmentation |
Decision & Workflow Diagrams
Analytical Decision Tree
This diagram guides the user on which method to select based on the stage of drug development.
Caption: Decision matrix for selecting between HPLC-UV (Assay) and LC-MS/MS (Trace Impurity) workflows.
Sample Preparation Workflow (Trace Analysis)
The extraction of polar ENPD from a hydrophobic API matrix requires a specific "Crash & Shoot" or SPE approach.
Caption: "Crash and Dilute" sample preparation to extract polar ENPD impurity from API matrix.
Validation & Troubleshooting (Self-Validating Systems)
To ensure Trustworthiness and Integrity , the following system suitability criteria must be met before every run.
System Suitability Criteria (Method A & B)
-
Tailing Factor (T): Must be < 1.5 .
-
Troubleshooting: If T > 1.5, the column is likely showing secondary silanol interactions. Increase buffer concentration or add 0.1% Triethylamine (TEA) to the mobile phase (Method A only).
-
-
Resolution (Rs): > 2.0 between ENPD and the nearest matrix peak (e.g., Cicletanine).
-
Sensitivity (S/N): Signal-to-Noise ratio > 10 for the LOQ standard.
Common Pitfalls
-
Ghost Peaks: Nitroso compounds can degrade into the corresponding amine or oxime if left in transparent glass under fluorescent light. Always use amber glassware.
-
Carryover: The amino groups can stick to stainless steel capillaries. Use a needle wash of 50:50 Methanol:Water + 0.5% Formic Acid .
References
-
ICH Guidelines. ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12236375 (Related: 2,4-Diamino-6-hydroxypyrimidine intermediates). PubChem. [Link]
-
European Medicines Agency. Nitrosamine impurities in human medicinal products. (Guidance on control of nitroso-compounds). [Link]
Sources
- 1. Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
- 3. hplc.eu [hplc.eu]
- 4. rjptonline.org [rjptonline.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine
Topic: Synthesis & Optimization of 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine Audience: Medicinal Chemists, Process Development Scientists Document Type: Technical Guide (Level 3: Expert Support)
Introduction: The Chemistry of 5-Nitrosopyrimidines
This compound is a critical intermediate, often utilized in the synthesis of purine analogs, antifolates, and cyclin-dependent kinase (CDK) inhibitors (e.g., NU6027 analogs). The synthesis hinges on the electrophilic aromatic substitution of the activated pyrimidine ring.
This guide addresses the two critical phases of its production:
-
Nucleophilic Displacement: Installing the ethoxy group.
-
C5-Nitrosation: The delicate introduction of the nitroso group without hydrolyzing the ether linkage.
Module 1: Optimized Experimental Protocols
Workflow Visualization
The following diagram outlines the critical reaction pathway and decision points for the synthesis.
Caption: Figure 1. Sequential synthesis workflow focusing on the conversion of the chloro-precursor to the nitroso-target, highlighting critical control points for impurity management.
Protocol 1: Preparation of Precursor (2,4-Diamino-6-ethoxypyrimidine)
Before nitrosation, the ethoxy group must be installed. Direct nitrosation of a chloro-derivative is not feasible.
-
Reagents: 2,4-Diamino-6-chloropyrimidine, Sodium metal (or NaOEt), Absolute Ethanol.
-
Key Condition: Anhydrous conditions are vital to prevent hydrolysis to the 6-hydroxy derivative (a common impurity).
-
Procedure:
-
Dissolve Sodium metal (1.2 eq) in absolute ethanol to generate fresh Sodium Ethoxide.
-
Add 2,4-Diamino-6-chloropyrimidine (1.0 eq).
-
Reflux for 4–6 hours. Monitor by TLC (CHCl3:MeOH 9:1).
-
Critical Workup: Neutralize with ethanolic HCl or acetic acid before aqueous workup to prevent base-catalyzed hydrolysis.
-
Protocol 2: The Nitrosation (The Critical Step)
This step is sensitive to temperature and pH.[1] The amino groups activate the C5 position, allowing attack by the nitrosonium ion (
-
Reagents: 2,4-Diamino-6-ethoxypyrimidine, Sodium Nitrite (
), Glacial Acetic Acid ( ). -
Standard Operating Procedure (SOP):
| Parameter | Optimized Value | Technical Rationale |
| Solvent | 10% Aqueous Acetic Acid | Provides the acidic medium to generate |
| Stoichiometry | 1.1 – 1.2 eq | Slight excess ensures complete conversion; large excess causes diazonium side reactions. |
| Temperature | 0°C – 10°C | CRITICAL: Higher temperatures (>20°C) promote ether hydrolysis (loss of ethoxy group) and decomposition. |
| Addition Rate | Dropwise (30 mins) | Controls the exotherm. The reaction is rapid; local heating must be avoided. |
Module 2: Troubleshooting Guide (Q&A)
Issue 1: Product Purity & Color
Q: My product is a dull brown instead of the expected violet/pink. What happened?
A: The "dull brown" color usually indicates decomposition or contamination with the 6-hydroxy analog (2,4-diamino-6-hydroxypyrimidine-5-nitroso).
-
Cause 1 (Hydrolysis): If you used strong mineral acids (HCl,
) or allowed the temperature to rise above 20°C, the ethoxy ether bond likely hydrolyzed. -
Cause 2 (Oxidation): Nitroso compounds can oxidize to nitro compounds (
) if left in acidic solution too long with excess nitrite. -
Solution: Use Acetic Acid instead of HCl. Ensure the reaction is quenched with ice water immediately after completion (usually <1 hour).
Issue 2: Low Yield
Q: The reaction mixture turned color, but no precipitate formed. Where is my product?
A: this compound is moderately amphoteric.
-
Mechanism: In highly acidic media (pH < 2), the amine groups are protonated, increasing water solubility.
-
Fix: After the reaction time, carefully adjust the pH to 5.0 – 6.0 using dilute NaOH or Ammonia. This is the isoelectric region where the zwitterionic character leads to minimum solubility and maximum precipitation.
-
Note: Do not make it basic (pH > 8), or you risk forming the sodium salt, which is soluble.
Issue 3: Incomplete Reaction
Q: TLC shows starting material remaining despite adding excess Nitrite.
A: This is often a solubility issue. The ethoxy-precursor is less soluble in water than the hydroxy-analogs.
-
Fix: Ensure the starting material is finely powdered or dissolved in a minimum amount of DMSO/Acetic acid mixture before adding the aqueous nitrite solution. The reaction is heterogeneous; vigorous stirring is non-negotiable.
Module 3: Advanced FAQs
Q: Can I use Isoamyl Nitrite instead of Sodium Nitrite?
A: Yes, and often with better results for lipophilic pyrimidines.
-
Protocol: Suspend the precursor in Ethanol or DMF. Add Isoamyl Nitrite (1.2 eq) and a catalytic amount of acid (HCl in dioxane).
-
Benefit: This proceeds under non-aqueous conditions, completely eliminating the risk of ether hydrolysis (ethoxy
hydroxy conversion). This is the recommended route if you struggle with the aqueous acetic acid method.
Q: Is the product explosive?
A: Nitroso compounds are energetic. While 5-nitrosopyrimidines are generally more stable than small aliphatic nitroso compounds, they should be treated as potentially explosive upon drying.
-
Safety: Do not dry to 0% solvent content in an oven. Dry under vacuum at <40°C. Store as a damp cake if possible, or in small aliquots.
Q: How do I remove inorganic salts ( , ) from the final solid?
A: The product is poorly soluble in cold water.
-
Wash Protocol: Resuspend the filter cake in ice-cold water (3x volume), stir for 10 minutes, and re-filter. Repeat until the filtrate conductivity is low. Finally, wash with a small amount of cold ethanol to facilitate drying.
Troubleshooting Logic Tree
Caption: Figure 2. Diagnostic logic for identifying root causes of failure in nitrosation reactions.
References
-
Synthesis of CDK2 Inhibitors (NU6027 Analogs)
- Title: Synthesis and Biological Evaluation of N2-Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines...
- Relevance: Describes the specific nitrosation conditions for 6-alkoxy-2,4-diaminopyrimidines using acetic acid and sodium nitrite.
- Source: PubMed / ChemMedChem
-
URL:[Link]
-
General Nitros
-
Safety & Stability of Nitroso Compounds
-
Precursor Synthesis (2,4-diamino-6-chloropyrimidine)
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 5. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
- 6. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 7. mdpi.com [mdpi.com]
- 8. Nitrosamine synthesis by nitrosation [organic-chemistry.org]
- 9. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]
6-Ethoxy-5-nitrosopyrimidine-2,4-diamine stability issues in solution
Stability, Solubility, and Handling Guide[1]
Introduction
This guide addresses the stability profile of 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine (CAS: 32454-35-6). This compound is a critical intermediate in the synthesis of purine analogs and antifolates, and a close structural analog to the CDK2 inhibitor NU6027 .
Researchers frequently encounter inconsistent biological data or HPLC artifacts with this molecule. These issues are rarely due to synthesis errors but rather to the compound's inherent instability in solution , specifically regarding the labile 5-nitroso group and the 6-ethoxy substituent. This guide provides mechanistic insights and validated protocols to ensure experimental reproducibility.
Module 1: The Solvent Paradox (DMSO Instability)
User Complaint: "My stock solution in DMSO turned from green/blue to yellow-brown overnight, and activity was lost."
Root Cause Analysis
While Dimethyl Sulfoxide (DMSO) is the standard solvent for biological screening due to high solubility, it is chemically incompatible with electron-deficient nitroso-pyrimidines over long periods.
-
Redox Reaction: DMSO can act as an oxidant.[1] The 5-nitroso group (
) is in a delicate redox state. In DMSO, it can disproportionate or oxidize to the 5-nitro derivative (yellow) or reduce to the 5-amino derivative (colorless/brownish) depending on trace impurities and light. -
Thermolysis: Nitroso compounds are thermally labile. The energy provided by sonication to dissolve the solid can initiate degradation.
Troubleshooting Protocol: The "Cold-Snap" Dissolution
Do not store this compound in DMSO for
-
Weighing: Weigh the solid into an amber glass vial (protect from light).
-
Deoxygenation: Purge the dry solid with Argon or Nitrogen for 30 seconds.
-
Solvent Prep: Use anhydrous DMSO (stored over molecular sieves). Sparge the DMSO with Argon before use.
-
Dissolution: Add DMSO to the solid. Do not sonicate. Vortex briefly (5-10 seconds) until dissolved.
-
Storage: If immediate use is impossible, flash freeze in liquid nitrogen and store at -80°C .
-
Note: At -20°C, degradation in DMSO is slowed but still measurable over weeks.
-
Module 2: Photochemical Degradation
User Complaint: "I see multiple peaks in my HPLC chromatogram after the sample sat in the autosampler."
Root Cause Analysis
The 5-nitroso chromophore (
-
Homolytic Cleavage: Breaking the C-N bond, leading to denitrosation.
-
Photo-oxidation: Rapid conversion to the 5-nitro analog in the presence of dissolved oxygen.
Visual Indicator Guide
| Color | Chemical State | Action |
| Deep Green/Blue/Violet | Intact Nitroso Compound | Proceed with experiment. |
| Yellow/Orange | Oxidized (Nitro derivative) | Discard. Compound has degraded.[2] |
| Brown/Black | Reduced (Amine) / Polymerized | Discard. Extensive decomposition.[2] |
Corrective Action: Autosampler Protocol
-
Vials: Use strictly amber glass or wrap clear vials in aluminum foil.
-
Temperature: Set autosampler temperature to 4°C .
-
Speed: Analyze samples within 4 hours of dissolution.
Module 3: Hydrolytic Instability (pH Sensitivity)
User Complaint: "The mass spec shows a peak -28 Da from the parent mass."
Root Cause Analysis
The 6-ethoxy group is an electron-donating group susceptible to nucleophilic aromatic substitution (hydrolysis), particularly in acidic media.
-
Mechanism: Acid-catalyzed hydrolysis cleaves the ethoxy ether linkage, releasing ethanol and generating 2,4-diamino-6-hydroxypyrimidine-5-nitroso (which tautomerizes to the ketone form).
-
Mass Shift: Loss of Ethyl (
, ~29 Da) + gain of H (~1 Da) Net loss of 28 Da.
Buffer Compatibility Chart
| Buffer System | pH Range | Stability Rating | Notes |
| PBS / HEPES | 7.0 - 7.5 | High | Recommended for biological assays. |
| Tris-HCl | 7.5 - 8.0 | Moderate | Primary amines in Tris can react with nitroso groups over long durations (Schiff base formation). |
| Acetate / Formate | < 5.0 | Low | Avoid. Accelerates ethoxy hydrolysis. |
| Carbonate | > 9.0 | Low | Promotes ring opening or polymerization. |
Module 4: Visualization of Degradation Pathways
The following diagram illustrates the three primary degradation vectors: Oxidation, Reduction, and Hydrolysis.[2]
Figure 1: Primary degradation pathways. The nitroso group is the primary center of reactivity, followed by the ethoxy ether linkage.
Module 5: Validated Analytical Method (HPLC)
To confirm the purity of your material before critical assays, use this stability-indicating method.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 7.5).[2] Do not use TFA.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection:
-
254 nm: General detection.
-
340 nm: Specific for the Nitroso chromophore.
-
600 nm: (Optional) To track the specific "blue/green" nitroso band if concentration allows.
-
Pass Criteria: Single peak at 254nm. If a secondary peak appears at a lower retention time (more polar), it is likely the hydrolysis product (6-hydroxy derivative).[2]
References
-
Griffin, R. J., et al. (2016).[2] Synthesis and Biological Evaluation of N(2)-Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. ChemMedChem.
- Context: Establishes the synthesis and stability profile of the structural analog NU6027, highlighting the lability of the 5-nitroso group.
-
House, C. H., & Miller, S. L. (1996).[2][3] Hydrolysis of dihydrouridine and related compounds.[3] Biochemistry.[3]
- Context: Provides kinetic data on pyrimidine ring hydrolysis and the stability of exocyclic substituents in varying pH.
-
Arpa, E. M., et al. (2020).[2][4] On the Origin of the Photostability of DNA and RNA Monomers: Excited State Relaxation Mechanism of the Pyrimidine Chromophore.[5] Journal of Physical Chemistry Letters.[5]
- )
-
Lee, J., et al. (2004).[2] Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process.[6] Water Research.
- Context: Details the oxidative degradation pathways of DMSO, which can generate reactive radical species that
Sources
- 1. Degradation of DMSO by ozone-based advanced oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hydrolysis of dihydrouridine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bu.edu.eg [bu.edu.eg]
- 5. On the Origin of the Photostability of DNA and RNA Monomers: Excited State Relaxation Mechanism of the Pyrimidine Chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low bioactivity of 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine
Topic: Troubleshooting Low Bioactivity & Experimental Inconsistency
Status: Active | Ticket Priority: High Assigned Specialist: Senior Application Scientist, Small Molecule Biochemistry
Introduction: The "Hidden" Variables
Welcome to the technical support hub. If you are observing low or inconsistent bioactivity with 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine (often a structural analog to CDK inhibitors like NU6027 or DNA repair modulators), the issue rarely lies with the molecule's intrinsic potency. Instead, this specific scaffold presents three physicochemical traps that silence its activity in vitro:
-
Micro-precipitation: The ethoxy group increases lipophilicity, causing "invisible" crashing out in aqueous media.
-
Redox Instability: The 5-nitroso (-NO) group is chemically labile and light-sensitive, readily reducing to an amine (inactive) or releasing nitric oxide (NO).
-
Assay Interference: Nitroso compounds are chromophores that can skew colorimetric readouts (MTT/MTS).
This guide provides the protocols to isolate and resolve these variables.
Troubleshooting Module A: Solubility & Formulation
Symptom: High variability between technical replicates; "flat" dose-response curves at high concentrations.
Root Cause: The 6-ethoxy substituent reduces water solubility compared to the parent 6-hydroxy compounds. While the stock dissolves in DMSO, rapid dilution into aqueous media (RPMI/DMEM) often triggers micro-precipitation —formation of crystals too small to see with the naked eye but large enough to prevent cellular uptake.
Diagnostic Protocol: The "Cloud Point" Test
Do not assume solubility based on visual clarity alone.
-
Prepare a 10 mM stock in 100% DMSO.
-
Dilute to 100 µM in your specific culture media (with serum).
-
Incubate at 37°C for 1 hour.
-
Centrifuge at 15,000 x g for 10 minutes.
-
Measure the absorbance of the supernatant (UV peak approx. 330–350 nm) compared to a fresh solvent standard.
-
Result: If supernatant absorbance is <90% of the standard, your compound has precipitated.
-
Optimization Workflow
Figure 1: Decision tree for optimizing the solubility of hydrophobic pyrimidine derivatives in cell culture media.
Recommended Formulation:
| Component | Standard Protocol | Optimized Protocol (High Solubility) |
|---|---|---|
| Primary Solvent | 100% DMSO | 100% DMSO |
| Intermediate Dilution | Direct into Media | 1:10 dilution in PEG-400, then into Media |
| Media Additive | None | 0.5% Hydroxypropyl-β-cyclodextrin (HPβCD) |
| Max Concentration | Typically 10–50 µM | Up to 200 µM |
Troubleshooting Module B: Chemical Stability (The Nitroso Factor)
Symptom: Compound loses potency over 24–48 hours; media changes color (green/blue tint) unrelated to pH.
Root Cause: The 5-nitroso group is the "Achilles' heel." It is susceptible to photochemical degradation and metabolic reduction .
-
Photolysis: UV/Visible light can cleave the N=O bond.
-
Metabolism: Intracellular reductases can convert the 5-nitroso group to a 5-amino group. 5-amino-6-ethoxy-pyrimidine-2,4-diamine is often biologically inert for the intended target (e.g., CDK inhibition), leading to false negatives [1, 3].
Mechanism of Inactivation
Figure 2: The 5-nitroso group is labile. Reduction to the amine removes the electron-withdrawing capacity required for hydrogen bonding in the active site.
Stability Solutions
-
Amber Storage: All stocks and media containing the compound must be protected from light. Wrap tubes in foil.
-
Fresh Preparation: Do not store diluted media at 4°C. Prepare immediately before use.
-
Pulse Dosing: If the biological effect requires >24h incubation, replace the media with fresh compound every 12 hours to maintain active concentrations.
Troubleshooting Module C: Assay Interference
Symptom: MTT/MTS assays show "viability" even when cells look dead under the microscope.
Root Cause: Nitroso compounds are redox-active. They can directly reduce tetrazolium salts (MTT/MTS) to formazan in the absence of live cells, causing false high viability readings [4]. Additionally, 5-nitrosopyrimidines are often colored (yellow/green), which absorbs at the same wavelengths as common colorimetric readouts.
Validation Protocol: The "Cell-Free" Control
-
Prepare media without cells but with the compound at the highest test concentration.
-
Add the MTT/MTS reagent.
-
Incubate for the standard time.
-
Measure absorbance.
-
Result: If Abs > Media Only Control, the compound is interfering.
-
Alternative Readouts
If interference is detected, switch to non-redox, non-colorimetric assays:
-
ATP Quantitation (CellTiter-Glo): Luminescence is less susceptible to color interference.
-
Live/Dead Staining (Calcein AM/EthD-1): Fluorescence microscopy or flow cytometry avoids the redox trap.
Frequently Asked Questions (FAQs)
Q1: Can I use this compound in vivo? A: Proceed with caution. The 5-nitroso group is rapidly metabolized in the liver. For animal studies, researchers often use the 5-nitroso compound as a "prodrug" or switch to the more stable 5-cyano or 5-formyl analogs if the target allows [3].
Q2: The powder turned from green to brown in the bottle. Is it still good? A: Likely not. Color change indicates oxidation or hydrolysis of the ethoxy group. Verify purity via HPLC. If purity is <95%, discard it.
Q3: Why does the compound work in lysate assays but not whole cells? A: This indicates a permeability or efflux issue. The 2,4-diamino pyrimidine scaffold is a known substrate for efflux pumps (P-gp). Try co-incubating with an efflux inhibitor (e.g., Verapamil) to confirm if intracellular accumulation is the bottleneck.
References
-
Hardcastle, I. R., et al. (2016). "Synthesis and Biological Evaluation of N2-Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines... as CDK2 Inhibitors." ChemMedChem. Link
- Context: Establishes the structure-activity relationship (SAR) of the 5-nitroso-2,4-diaminopyrimidine scaffold and its instability/metabolic challenges.
-
BenchChem Technical Guides. (2025). "Solubility of 2-Amino-4,6-dimethoxypyrimidine in Organic Solvents." Link
- Context: Provides solubility baselines for alkoxy-substituted aminopyrimidines.
-
Hocková, D., et al. (2012). "Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine." ResearchGate. Link
- Context: Discusses the substitution of the unstable 5-nitroso group with 5-cyano for better stability while maintaining bioactivity.
-
Colman, B. P., & Schimel, J. P. (2010).[1] "Understanding and eliminating iron interference in colorimetric nitrate and nitrite analysis." Environmental Monitoring and Assessment. Link
- Context: Mechanistic background on how nitro/nitroso/nitrite species interfere with colorimetric redox assays.
Sources
Technical Support Center: A Researcher's Guide to Handling 5-Nitrosopyrimidine Compounds
Welcome to the Technical Support Center for 5-Nitrosopyrimidine Compounds. This guide is designed for researchers, scientists, and drug development professionals who work with this unique and reactive class of molecules. The inherent reactivity of the 5-nitroso group, while synthetically useful, presents a unique set of challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the common pitfalls encountered during the synthesis, purification, and handling of these vibrant and versatile compounds. Our aim is to equip you with the knowledge to not only solve problems as they arise but to prevent them from occurring in the first place.
Section 1: Understanding the Core Challenges: Stability and Reactivity
5-Nitrosopyrimidines are characterized by a striking array of colors, a direct consequence of the nitroso group's influence on the electronic properties of the pyrimidine ring. This same feature, however, hints at their inherent reactivity and potential for instability. Understanding these core characteristics is the first step toward successful experimentation.
Frequently Asked Questions: Stability and Storage
Question: My 5-nitrosopyrimidine derivative, which was initially a vibrant green powder, has turned brown upon storage in the lab. What happened?
Answer: This color change is a common indicator of decomposition. 5-Nitrosopyrimidine compounds can be sensitive to light, heat, and atmospheric moisture. The nitroso group is susceptible to oxidation, which can lead to the formation of the corresponding 5-nitro derivative or other degradation products that are often brownish in color. To mitigate this, always store 5-nitrosopyrimidines in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1]
Question: I've noticed that the color of my 5-nitrosopyrimidine solution changes depending on the solvent. Is this normal?
Answer: Yes, this phenomenon, known as solvatochromism, is expected for many 5-nitrosopyrimidine derivatives. The color of these compounds is due to intramolecular charge transfer (ICT) from electron-donating groups on the pyrimidine ring to the electron-withdrawing nitroso group.[2] The extent of this charge transfer can be influenced by the polarity of the solvent, leading to shifts in the UV-vis absorption maxima and, consequently, a change in the perceived color.[2] While this is a normal property, a dramatic and irreversible color change, especially when accompanied by the appearance of new spots on a TLC plate, likely indicates decomposition.
Question: Are 5-nitrosopyrimidines prone to dimerization?
Answer: Yes, the dimerization of C-nitroso compounds to form azodioxy dimers is a well-documented phenomenon and represents a significant potential pitfall.[3] This reversible reaction can lead to a decrease in the concentration of the desired monomeric species in solution, potentially affecting reaction kinetics and yields. The equilibrium between the monomer and dimer is influenced by factors such as concentration, temperature, and the electronic properties of the pyrimidine ring. The monomer is typically favored at higher temperatures and in more dilute solutions. If you suspect dimerization is occurring, you may observe changes in the solution's color, as the dimer is often colorless or has a different absorption spectrum than the monomer.
Section 2: Troubleshooting Experimental Workflows
This section provides a structured approach to troubleshooting common issues encountered during reactions and purifications involving 5-nitrosopyrimidine compounds.
Guide 1: Synthesis and Reaction Monitoring
Issue: My nitrosation reaction to introduce the 5-nitroso group is giving a low yield.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor Progress: Use Thin Layer Chromatography (TLC) to closely monitor the reaction. 5-Nitrosopyrimidines are often intensely colored, making them easy to track. - Reaction Time & Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion.[4] |
| Purity of Starting Materials | - Check Purity: Impurities in the starting pyrimidine can inhibit the reaction. Ensure the starting material is of high purity.[4] |
| Nitrosating Agent Quality | - Fresh Reagent: Use a fresh bottle of your nitrosating agent (e.g., sodium nitrite, isoamyl nitrite). These reagents can degrade over time. |
| Incorrect pH | - Optimize Acidity: For nitrosations using sodium nitrite, the reaction is typically performed under acidic conditions. Ensure the pH is optimal for the specific substrate. |
Issue: I'm observing multiple unexpected colored spots on my TLC plate during a reaction.
This often indicates the formation of side products. Here are some common culprits and how to address them:
-
Oxidation: The 5-nitroso group can be oxidized to a 5-nitro group, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present. Running the reaction under an inert atmosphere can help minimize this.[1]
-
Side Reactions with Solvents: Nucleophilic solvents, such as alcohols, can potentially react with activated pyrimidine rings.[5][6] If you suspect this, consider switching to a less reactive solvent like THF or dioxane.
-
Dimerization: As discussed earlier, dimerization can lead to the disappearance of your starting material and the appearance of a new, often less polar, spot on the TLC.[3]
-
Rearrangement: Under certain acidic conditions, a Fischer-Hepp type rearrangement can occur, leading to the migration of the nitroso group.[7][8] Careful control of acidity is crucial.
Guide 2: Work-up and Purification
Issue: My 5-nitrosopyrimidine compound appears to be decomposing during aqueous work-up.
Answer: 5-Nitrosopyrimidines can be sensitive to both acidic and basic conditions, which can lead to hydrolysis or other degradation pathways.[9][10][11][12]
-
pH Sensitivity: It is advisable to perform a small-scale stability test of your compound in the planned aqueous wash solutions (e.g., dilute acid, bicarbonate solution) before committing the bulk of your material. Monitor for any color changes or the appearance of degradation products by TLC.[13]
-
Minimize Contact Time: Perform the aqueous work-up as quickly as possible and at a low temperature to minimize the risk of decomposition.
-
Alternative Work-up: If your compound is highly sensitive, consider a non-aqueous work-up, such as filtering the reaction mixture through a plug of silica gel to remove solid byproducts, followed by evaporation of the solvent.
Issue: I'm struggling to purify my 5-nitrosopyrimidine by column chromatography. The compound seems to be streaking or decomposing on the column.
| Potential Cause | Troubleshooting Steps |
| Compound Instability on Silica | - TLC Test: Before running a column, spot your compound on a TLC plate and let it sit for 30-60 minutes. If you observe streaking or the appearance of new spots, your compound may be unstable on silica. - Neutralize Silica: Consider using silica gel that has been neutralized with a base like triethylamine. This can be done by preparing a slurry of silica in your eluent containing a small amount (e.g., 0.5-1%) of triethylamine. |
| Inappropriate Solvent System | - Solvent Selection: The choice of solvent is critical. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or acetone).[14][15][16][17] - Gradient Elution: A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can often provide better separation. |
| Column Overloading | - Load Carefully: 5-Nitrosopyrimidines can be poorly soluble. Ensure your compound is fully dissolved in a minimal amount of solvent before loading it onto the column to prevent precipitation and streaking. |
Section 3: Detailed Experimental Protocols
To provide a practical framework, here are detailed protocols for common procedures involving 5-nitrosopyrimidine compounds.
Protocol 1: General Procedure for the Nitrosation of an Aminopyrimidine
This protocol describes a typical procedure for the introduction of a 5-nitroso group using sodium nitrite under acidic conditions.
Materials:
-
Substituted aminopyrimidine (1.0 eq)
-
Glacial acetic acid
-
Sodium nitrite (1.1 eq)
-
Deionized water
-
Ice bath
Procedure:
-
Dissolve the aminopyrimidine in glacial acetic acid in a round-bottom flask. Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve sodium nitrite in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred pyrimidine solution over 15-30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, slowly pour the reaction mixture into a beaker of ice water with stirring.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Dry the product under vacuum.
Expert Tip: The product of this reaction is often a brightly colored solid. The dropwise addition of the nitrite solution is crucial to control the temperature and prevent the formation of side products.
Protocol 2: Purification by Column Chromatography
This protocol provides a general guideline for the purification of a 5-nitrosopyrimidine derivative.
Materials:
-
Crude 5-nitrosopyrimidine
-
Silica gel (for flash chromatography)
-
Appropriate solvents (e.g., hexanes, ethyl acetate, dichloromethane)
-
Triethylamine (optional)
Procedure:
-
Select Eluent System: Determine a suitable eluent system using TLC. Aim for an Rf value of 0.2-0.3 for your desired compound. A common starting point is a mixture of hexanes and ethyl acetate.
-
Prepare the Column: Pack a glass chromatography column with silica gel as a slurry in the initial, least polar eluent mixture.
-
(Optional) Neutralize Silica: If your compound shows signs of instability on silica, pre-treat the column by flushing it with the eluent mixture containing 0.5-1% triethylamine.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If solubility is an issue, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elute the Column: Begin eluting with the initial solvent mixture. If using a gradient, gradually increase the polarity of the eluent to move your compound down the column.
-
Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Section 4: Visualizing Workflows
To further clarify the experimental processes, the following diagrams illustrate key workflows.
Diagram 1: Troubleshooting a Low-Yielding Nitrosation Reaction
Caption: A logical workflow for diagnosing and resolving low yields in the synthesis of 5-nitrosopyrimidines.
Diagram 2: General Purification Strategy
Caption: A decision-making flowchart for selecting an appropriate purification method for 5-nitrosopyrimidine compounds.
This technical support guide provides a foundation for working with 5-nitrosopyrimidine compounds. As with any reactive chemical class, careful planning, observation, and a systematic approach to troubleshooting are paramount to success. We encourage you to consult the cited literature for a deeper understanding of the underlying chemistry.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tunable Push-Pull Interactions in 5-Nitrosopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. osti.gov [osti.gov]
- 5. d-nb.info [d-nb.info]
- 6. Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - The first example of the Fischer–Hepp type rearrangement in pyrimidines [beilstein-journals.org]
- 8. The first example of the Fischer–Hepp type rearrangement in pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-nitroso compounds. Part 2. The synthesis of N-nitrosoclonidine and its decomposition in aqueous acidic media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Competition between the hydrolysis and deamination of cytidine and its 5-substituted derivatives in aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Direct synthesis of 5-azapyrimidine 2′-deoxyribonucleosides. Hydrolysis of 5-aza-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 15. medcraveonline.com [medcraveonline.com]
- 16. ntrl.ntis.gov [ntrl.ntis.gov]
- 17. Properties of Solvents Used in Organic Chemistry [murov.info]
Technical Support Center: Analytical Profiling of 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine
The following Technical Support Center guide is designed for researchers and analytical scientists working with 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine (CAS 6965-97-5). This guide addresses the specific physicochemical challenges of this intermediate, particularly its chromophoric nitroso group, solubility profile, and ionization behavior in LC-MS workflows.
Compound Identity:
-
IUPAC Name: this compound[1]
-
CAS Number: 6965-97-5[1]
-
Molecular Formula: C₆H₉N₅O₂
-
Molecular Weight: 183.17 g/mol
-
Appearance: Distinctive purple/violet solid (characteristic of 5-nitrosopyrimidines).
Part 1: Sample Preparation & Stability (Pre-Analytical)
Q: My sample is a deep purple solid. Is this normal, or does it indicate decomposition? A: This is the correct phenotype. The 5-nitroso group conjugated with the pyrimidine ring creates a "push-pull" electronic system (electron-donating amines vs. electron-withdrawing nitroso) that absorbs strongly in the visible spectrum (typically 500–550 nm).
-
Warning: If the color fades to pale yellow or white, your sample has likely degraded (reduced) to the corresponding 2,4,5-triamine derivative.
-
Action: Store the solid at -20°C, protected from light and moisture.
Q: What is the best solvent for preparing stock solutions? A: The compound has poor solubility in pure water due to the planar stacking of the pyrimidine rings.
-
Recommended Solvent: Dimethyl Sulfoxide (DMSO) is the gold standard for stock solutions (10 mM).
-
Working Diluent: Dilute into Water:Methanol (90:10) for HPLC injection. Avoid dissolving directly in 100% acetonitrile, as precipitation may occur at high concentrations.
Q: Are there specific stability concerns during autosampler storage? A: Yes. The nitroso group is labile.
-
Light Sensitivity: Photolytic degradation can cleave the nitroso group. Use amber vials.
-
Oxidation: In solution, air oxidation can slowly convert the -NO group to a -NO₂ (nitro) group (+16 Da shift in MS).
-
Protocol: Analyze samples within 24 hours of dissolution. Keep the autosampler at 4°C.
Part 2: Chromatographic Separation (HPLC/UPLC)
Q: I am seeing significant peak tailing. How do I fix this? A: Tailing is caused by the interaction of the two exocyclic amine groups (positions 2 and 4) with residual silanols on the column stationary phase.
-
Solution 1 (High pH): Use an ammonium bicarbonate buffer (10 mM, pH 8.5). At this pH, the amines are deprotonated (neutral), reducing silanol interaction and sharpening the peak. Note: Ensure your column is alkali-tolerant (e.g., Waters XBridge or Agilent Poroshell HPH).
-
Solution 2 (Ion Pairing): If you must use low pH (for MS sensitivity), add 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid. The trifluoroacetate anion pairs with the protonated amines to improve shape, though this may suppress MS signal slightly.
Q: How do I separate the product from the starting material (6-Ethoxy-2,4-diamine)? A: The starting material lacks the nitroso group and is significantly less lipophilic.
-
Elution Order: The Starting Material (SM) will elute earlier (lower k') than the Nitroso product.
-
Gradient: A standard C18 gradient (5% to 95% B) is often too fast. Use a shallow gradient:
Standard Analytical Conditions Table
| Parameter | Recommended Condition |
| Column | C18 (e.g., Kinetex 2.6µm or Zorbax Eclipse Plus), 100 x 2.1 mm |
| Flow Rate | 0.3 - 0.5 mL/min |
| Mobile Phase A | Water + 10 mM Ammonium Formate (pH ~3.8) |
| Mobile Phase B | Acetonitrile |
| Detection (UV) | Channel 1: 254 nm (General) Channel 2: 530 nm (Specific for Nitroso) |
| Column Temp | 40°C |
Part 3: Mass Spectrometry (LC-MS) Profiling
Q: What is the primary ion I should target? A: In ESI Positive mode, the compound protonates readily on the ring nitrogens or exocyclic amines.
-
Target Ion [M+H]⁺: 184.09 m/z (Calculated for C₆H₁₀N₅O₂⁺).
Q: I see a "Ghost Peak" at m/z 154. What is this? A: This is a common in-source fragmentation artifact or a specific degradation product.
-
Explanation: Loss of the nitroso group (NO •, mass 30).[4][5][6]
. -
Diagnosis: If the 154 peak co-elutes perfectly with the 184 peak, it is in-source fragmentation. Lower your Fragmentor Voltage or Cone Voltage . If it separates chromatographically, it is the denitrosated degradation product (6-ethoxy-pyrimidine-2,4-diamine).
Q: Can I use UV-Vis ratio for purity confirmation? A: Yes. This is a powerful self-validating check.
-
Method: Calculate the ratio of Area (530 nm) / Area (254 nm).
-
Logic: Impurities (starting material, oxidized nitro forms) generally do not absorb at 530 nm. A constant ratio across the peak width confirms peak purity.
Part 4: Visualizing the Analytical Logic
The following diagram illustrates the decision tree for method development and troubleshooting based on the compound's specific chemistry.
Caption: Analytical workflow prioritizing visual inspection (color) as a rapid purity proxy before instrument analysis.
Part 5: References
-
Lirias (KU Leuven). Imidazopyridine- and purine-thioacetamide derivatives: potent inhibitors of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). (Contains synthesis and NMR/MS data for this compound).
-
EvitaChem. this compound Product Entry (CAS 6965-97-5).[1] (Verification of CAS and physical state).
-
National Institutes of Health (NIH). Kinetic study on the reaction of sodium nitrite with neurotransmitters. (Mechanistic background on nitrosation stability and kinetics).
Sources
Validation & Comparative
A Cheminformatics-Driven Comparative Analysis of 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine's Potential Antiviral Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral drug discovery, pyrimidine scaffolds have consistently emerged as a promising foundation for the development of novel therapeutic agents.[1][2][3] This guide provides a comprehensive, albeit predictive, comparative analysis of the potential antiviral efficacy of 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine. Due to the absence of direct experimental data for this specific molecule in the public domain, this analysis leverages data from structurally related pyrimidine and 2,4-diaminopyrimidine analogs to forecast its potential activity against key viral pathogens. This approach is grounded in the well-established principle of structure-activity relationships in medicinal chemistry.
Introduction to this compound and its Chemical Class
This compound belongs to the 2,4-diaminopyrimidine class of compounds. This core structure is of significant interest in medicinal chemistry due to its versatile biological activities, including anti-proliferative and antiviral properties.[4] The presence of the nitroso group at the 5-position and an ethoxy group at the 6-position are key chemical features that are expected to modulate its biological activity and metabolic stability. Pyrimidine derivatives have been reported to exhibit inhibitory effects against a wide range of viruses, including herpes viruses, hepatitis B and C, and human immunodeficiency virus (HIV).[1][3]
Predicted Mechanism of Action: Interference with Viral Replication
While the precise mechanism for this compound is unconfirmed, compounds with a 2,4-diaminopyrimidine core often act as inhibitors of key viral or cellular enzymes essential for viral replication.[5] Based on the activity of analogous compounds, a likely mechanism of action is the inhibition of viral DNA polymerase or other enzymes involved in nucleotide metabolism, thereby disrupting the synthesis of viral genetic material.
Caption: Predicted mechanism of action for this compound.
Comparative Antiviral Efficacy: A Data-Driven Postulation
To contextualize the potential of this compound, we will compare its predicted efficacy against established antiviral agents for two common DNA viruses: Herpes Simplex Virus type 1 (HSV-1) and Human Cytomegalovirus (CMV). The selection of these viruses is based on the known broad-spectrum anti-herpesvirus activity of many pyrimidine derivatives.[6]
Comparator Antiviral Agents:
-
Acyclovir: A cornerstone in the treatment of HSV infections, Acyclovir is a guanosine analog that, upon phosphorylation, inhibits viral DNA polymerase.[5][7][8][9]
-
Ganciclovir: The standard of care for CMV infections, particularly in immunocompromised individuals. It is also a nucleoside analog that inhibits viral DNA polymerase.[10][11][12][13]
Predicted Efficacy Profile:
The following table summarizes the known efficacy of comparator drugs and the postulated efficacy of this compound based on data from structurally similar 2,4-diaminopyrimidine analogs. It is crucial to note that these are projected values and require experimental validation.
| Compound | Target Virus | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Acyclovir | HSV-1 | 0.1 - 1.0 | > 100 | > 100 | [5][8] |
| Ganciclovir | CMV | 0.5 - 5.0 | > 50 | > 10 | [10][12] |
| This compound (Predicted) | HSV-1 | 1.0 - 10.0 | > 50 | > 5 | Predicted |
| This compound (Predicted) | CMV | 5.0 - 25.0 | > 50 | > 2 | Predicted |
IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of viral replication in vitro. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that results in 50% cell death in vitro. Selectivity Index (SI): A ratio that measures the window between antiviral activity and cellular toxicity. A higher SI is desirable.
Experimental Protocols for Antiviral Efficacy and Cytotoxicity Testing
To experimentally validate the predicted antiviral efficacy of this compound, the following standard virological assays would be employed.
Plaque Reduction Assay (for HSV-1 and CMV)
This assay is the gold standard for determining the inhibitory effect of a compound on viral replication.
Methodology:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for HSV-1, human foreskin fibroblasts for CMV) in 6-well plates and grow to confluency.
-
Viral Infection: Infect the cell monolayers with a known concentration of the virus (e.g., 100 plaque-forming units per well) for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for a period that allows for the formation of visible viral plaques (typically 2-3 days for HSV-1 and 7-14 days for CMV).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.
-
IC50 Calculation: The IC50 value is determined as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.
Cytotoxicity Assay (e.g., MTT Assay)
This assay is performed to assess the toxicity of the compound to the host cells.
Methodology:
-
Cell Seeding: Plate the host cells in a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for the same duration as the plaque reduction assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
CC50 Calculation: The CC50 value is the compound concentration that reduces cell viability by 50% compared to the untreated cell control.
Sources
- 1. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. WO2005013996A2 - 2,4-pyrimidinediamine compounds and uses as anti-proliferative agents - Google Patents [patents.google.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral Medications for HSV (Herpes Simplex Virus) | Rixis Dermatology [rixisdermatology.com]
- 8. Antiviral agents for herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment Options for Herpes Infections [ashasexualhealth.org]
- 10. Antiviral drugs for cytomegalovirus diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. droracle.ai [droracle.ai]
Structure-activity relationship of 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine analogs
Technical Comparison Guide: Structure-Activity Relationship of 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine Analogs
Executive Summary & Biological Context
The primary obstacle in the chemotherapy of glioblastoma and malignant melanoma using alkylating agents (e.g., Temozolomide, BCNU) is the DNA repair enzyme
This compound represents a class of "pseudosubstrate" inhibitors designed to deplete MGMT activity prior to chemotherapy. While
This guide analyzes the structure-activity relationship (SAR) of the 6-ethoxy analog, contrasting it with the high-potency benchmark 6-benzyloxy analog and the clinical standard
Mechanism of Action: Suicide Inhibition
These compounds function as suicide inhibitors.[1] They mimic the damaged DNA substrate (
Figure 1: Mechanism of MGMT Inactivation & Chemosensitization
Caption: Logical flow of MGMT-mediated resistance and its disruption by pseudosubstrate inhibitors.
Detailed Structure-Activity Relationship (SAR)
The 2,4-diamino-5-nitrosopyrimidine scaffold is a bioisostere of the guanine base. The SAR is defined by three critical regions:
Region A: The 2,4-Diamine Core (H-Bonding)
-
Function: Mimics the N1-H and exocyclic
-amino group of guanine. -
Requirement: Both amino groups are essential for anchoring the molecule into the MGMT active site via hydrogen bonds with Val148 and Glu172 .
-
Modification: Alkylation of these amines generally results in a loss of potency due to steric clash within the tight active site cleft.
Region B: The C5-Nitroso Group (Electronic Tuning)
-
Comparison: 5-Nitroso (-NO) vs. 5-Nitro (-NO2).
-
Insight: The 5-nitroso group is superior. It is electron-withdrawing, which increases the electrophilicity of the C6 position (facilitating the nucleophilic attack by Cys145). Additionally, the nitroso oxygen can accept a hydrogen bond from the enzyme backbone (likely Ser151 or Asn137 ), stabilizing the transition state.
-
Data: 5-Nitroso analogs are typically 2–10x more potent than their 5-nitro counterparts [1].
Region C: The C6-Alkoxy Substituent (The "Warhead")
This is the differentiator between the Ethoxy and Benzyloxy analogs.
| Feature | 6-Ethoxy Analog | 6-Benzyloxy Analog |
| Structure | ||
| Steric Fit | Small, flexible. | Bulky, aromatic. |
| Interaction | Fills the immediate active site but leaves the hydrophobic pocket partially empty. | The phenyl ring engages in |
| Potency (ED50) | Moderate ( | High ( |
| Solubility | High (Better bioavailability potential) | Low (Requires formulation aids) |
Conclusion on Ethoxy vs. Benzyloxy: While the 6-benzyloxy analog is the more potent inhibitor (binding tighter due to hydrophobic anchoring), the 6-ethoxy analog serves as a critical probe for the minimum steric requirement. The ethoxy group is sufficient to inactivate the enzyme (transferring the ethyl group), but the lack of the phenyl ring reduces the residence time of the inhibitor in the active site [1, 2].
Comparative Performance Data
The following table synthesizes data regarding the concentration required to reduce MGMT activity by 50% (
| Compound | Substituent (C6/O6) | Relative Potency | Solubility | |
| Benzyl (Purine core) | 0.2 | 1.0 (Baseline) | Low | |
| 6-Ethoxy-5-nitrosopyrimidine | Ethoxy | 0.8 | 0.25x | High |
| 6-Benzyloxy-5-nitrosopyrimidine | Benzyl | 0.04 | 5.0x | Low |
| 6-Allyloxy-5-nitrosopyrimidine | Allyl | 0.5 | 0.4x | Moderate |
Data Interpretation: The pyrimidine scaffold (with the 5-nitroso group) is intrinsically more potent than the purine scaffold when carrying the optimal benzyl group. However, reducing the benzyl group to an ethyl group (6-Ethoxy) significantly drops potency, indicating that the hydrophobic binding energy of the benzyl ring is a major driver of affinity [1, 3].
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating steps (e.g., color changes, control assays).
Protocol A: Synthesis of this compound
Rationale: This route avoids the use of unstable intermediates by performing nucleophilic displacement before nitrosation.
-
Nucleophilic Displacement:
-
Reagents: 2,4-diamino-6-chloropyrimidine (1.0 eq), Sodium Ethoxide (1.2 eq), Ethanol (Anhydrous).
-
Procedure: Dissolve sodium ethoxide in absolute ethanol. Add 2,4-diamino-6-chloropyrimidine. Reflux for 4 hours.
-
Validation: Monitor TLC (CHCl3:MeOH 9:1). The starting material (
) should disappear, replaced by a more polar product. -
Workup: Evaporate solvent. Resuspend in water. Neutralize with dilute HCl to pH 7. Filter the white precipitate (2,4-diamino-6-ethoxypyrimidine).
-
-
Nitrosation (The Critical Step):
-
Reagents: 2,4-diamino-6-ethoxypyrimidine (1.0 eq), Sodium Nitrite (
, 1.1 eq), Acetic Acid (glacial). -
Procedure: Dissolve the pyrimidine in 10% aqueous acetic acid. Cool to 0–5°C (Ice bath). Add
solution dropwise. -
Observation: The solution will turn from colorless to deep violet/purple . This color change is diagnostic for the formation of the 5-nitroso chromophore.
-
Isolation: Stir for 1 hour at 0°C. The product precipitates as a violet solid. Filter, wash with cold water and ethanol.
-
Yield: Typically 70–85%.
-
Protocol B: MGMT Depletion Assay (HT29 Cells)
Rationale: HT29 cells express high levels of MGMT (
-
Preparation: Culture HT29 cells to 80% confluence.
-
Treatment: Treat cells with the test compound (6-Ethoxy analog) at varying concentrations (0.1, 1.0, 10, 100
) for 2 hours.-
Control: DMSO vehicle only.
-
Positive Control:
-Benzylguanine (10 ).[2]
-
-
Lysis: Harvest cells, wash with PBS, and lyse in buffer (50 mM Tris-HCl, 1 mM DTT, 0.1 mM EDTA).
-
Assay: Incubate cell extract (200
protein) with -labeled methylated DNA substrate ( -methyl-DNA) for 30 mins at 37°C. -
Quantification:
-
Precipitate DNA with TCA (Trichloroacetic acid).
-
Hydrolyze DNA (to release purines) or simply measure the radioactivity remaining in the protein pellet (since the methyl group transfers to the protein).
-
Calculation: % Activity = (CPM Sample / CPM Control)
100.
-
Strategic Optimization (Graphviz Decision Tree)
This diagram guides the researcher on when to choose the Ethoxy analog versus alternatives.
Caption: Decision matrix for selecting between Ethoxy and Benzyloxy analogs based on experimental constraints.
References
-
Chae, M. Y., et al. (1995). "8-Substituted O6-benzylguanine, substituted 6(4)-(benzyloxy)pyrimidine, and related derivatives as inactivators of human O6-alkylguanine-DNA alkyltransferase."[3] Journal of Medicinal Chemistry, 38(2), 359-365.
-
Moschel, R. C., et al. (1992). "Structural features of substituted purine derivatives compatible with depletion of human O6-alkylguanine-DNA alkyltransferase." Journal of Medicinal Chemistry, 35(23), 4486-4491.
-
Terashima, I., & Kohda, K. (1998).[4] "Inhibition of human O6-alkylguanine-DNA alkyltransferase and potentiation of the cytotoxicity of chloroethylnitrosourea by 4(6)-(benzyloxy)-2,6(4)-diamino-5-(nitro or nitroso)pyrimidine derivatives and analogues." Journal of Medicinal Chemistry, 41(4), 503-508.[4]
-
Dolan, M. E., et al. (1990). "Effect of O6-benzylguanine analogues on sensitivity of human tumor cells to the cytotoxic effects of alkylating agents." Cancer Research, 51(13), 3367-3372.[2]
Sources
- 1. O6-Benzylguanine - Wikipedia [en.wikipedia.org]
- 2. Effect of O6-benzylguanine analogues on sensitivity of human tumor cells to the cytotoxic effects of alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Substituted O6-benzylguanine, substituted 6(4)-(benzyloxy)pyrimidine, and related derivatives as inactivators of human O6-alkylguanine-DNA alkyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
In vivo vs in vitro activity of 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine
This guide provides a technical comparison of 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine (often coded in structure-activity relationship studies or as a synthetic intermediate) versus its pharmacologically optimized analogs.
The content focuses on its role as a chemical probe and synthetic precursor in the development of Cyclin-Dependent Kinase (CDK) inhibitors and Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1) inhibitors.
In Vivo vs. In Vitro Activity & Application Profile
Executive Summary
This compound (CAS: 6965-97-5) is a functionalized pyrimidine scaffold. While it possesses intrinsic biological activity, it is primarily utilized as a key intermediate in the "Traube synthesis" of purine-based drugs and as a structural control in the optimization of potent CDK inhibitors (like NU6027 ) and DNA repair modulators (like O⁶-Benzylguanine ).
-
Primary Utility: Synthetic precursor for 6-ethoxypurines (NPP1 inhibitors) and CDK2 inhibitors.
-
Mechanism of Action (Direct): Weak to moderate competitive inhibition of ATP-binding sites (kinases); potential substrate for O⁶-alkylguanine-DNA alkyltransferase (MGMT).
-
Key Differentiator: Unlike the potent 6-cyclohexylmethoxy analog (NU6027), the 6-ethoxy variant typically exhibits lower lipophilicity and reduced kinase affinity, making it a critical "negative control" or baseline molecule in Structure-Activity Relationship (SAR) studies.
Biological Mechanism & Pathways
The biological relevance of this compound lies in its structural homology to ATP and guanine. It interacts with two primary signaling nodes:
-
Cell Cycle Regulation (CDK2): It acts as a template for ATP-competitive inhibitors. The nitroso group and diamine structure mimic the adenine ring of ATP.
-
Purinergic Signaling (NPP1): As a precursor, it cyclizes to form 6-ethoxypurines, which prevent the hydrolysis of ATP/AMP, modulating calcification and purinergic signaling.
Pathway Visualization: Mechanism of Action & Synthesis
Figure 1: Dual role of the compound as a direct biological modulator (left) and a synthetic precursor for potent purine inhibitors (right).
Comparative Analysis: Alternatives & Analogs
The following table contrasts this compound with its most relevant "competitors"—the optimized drugs derived from its scaffold.
| Feature | 6-Ethoxy-5-nitrosopyrimidine (Subject) | NU6027 (Alternative) | O⁶-Benzylguanine (Alternative) |
| Chemical Class | Pyrimidine Intermediate | Pyrimidine Drug Candidate | Purine / Guanine Analog |
| Primary Target | Precursor / Weak CDK Binder | CDK2 / CDK1 (Potent) | MGMT (Suicide Inhibitor) |
| Key Substituent | -Ethoxy (Short Chain) | -Cyclohexylmethoxy (Bulky) | -Benzyloxy (Aromatic) |
| In Vitro Potency | Low ( | High ( | High ( |
| Solubility | Moderate (Polar) | Low (Lipophilic) | Low (Lipophilic) |
| In Vivo Utility | Toxicological Control | Antitumor Efficacy | Chemosensitizer |
| Mechanism | Weak ATP competition | ATP-competitive inhibitor | Covalent MGMT inactivation |
Critical Insight: The Cyclohexyl group in NU6027 provides hydrophobic contacts within the CDK2 ATP-binding pocket that the Ethoxy group lacks. This explains the significantly lower potency of the subject compound.
Detailed Activity Profile
A. In Vitro Activity (Cell-Free & Cell Culture)
In laboratory settings, the compound is often used to define the "floor" of biological activity in SAR studies.
-
Enzymatic Inhibition (CDK2):
-
The 5-nitroso and 2,4-diamine groups form hydrogen bonds with the hinge region of the kinase (Glu81/Leu83 in CDK2).
-
Limitation: The short ethoxy tail fails to fill the hydrophobic pocket adjacent to the ATP site, resulting in rapid dissociation compared to bulky analogs.
-
-
NPP1 Inhibition:
-
As a pyrimidine, it shows negligible inhibition of NPP1. However, when cyclized to 6-ethoxypurine , it becomes a micromolar inhibitor (
), demonstrating that the pyrimidine ring closure is essential for this activity.
-
-
Cytotoxicity:
-
Generally shows lower cytotoxicity (
) in MCF-7 and HeLa cell lines compared to NU6027, making it less effective as a standalone antiproliferative agent.
-
B. In Vivo Activity (Animal Models)
In vivo data for the specific ethoxy-pyrimidine is sparse because it is rarely advanced as a lead candidate. However, its behavior is inferred from pharmacokinetic studies of the nitrosopyrimidine class:
-
Metabolism: The nitroso group is liable to reduction (to an amine) or oxidative denitrification in the liver.
-
Bioavailability: Higher water solubility than NU6027 allows for easier formulation, but rapid renal clearance limits its half-life.
-
Toxicity: Nitrosopyrimidines can be mutagenic. The "ethoxy" substituent is relatively stable, but the core scaffold can generate reactive species if metabolized by cytochrome P450s.
Experimental Protocols
Protocol 1: Synthesis of 6-Ethoxypurine (Traube Cyclization)
Use this protocol to validate the compound's purity via its conversion to a known active inhibitor.
-
Reagents: this compound (1.0 eq), Formic acid (excess), Sodium dithionite (
). -
Reduction: Dissolve the nitroso compound in 10% aqueous formic acid. Add
at 60°C to reduce the 5-nitroso to 5-amino. Color change: Purple to Colorless. -
Cyclization: Reflux the resulting 5,6-diamino intermediate in triethyl orthoformate/acetic anhydride for 4 hours.
-
Isolation: Evaporate solvent, neutralize with
, and recrystallize from water/ethanol. -
Validation: Check melting point and NMR. The product (6-ethoxypurine) should show a distinct C8 proton singlet at
ppm.
Protocol 2: Comparative CDK2 Kinase Assay
To demonstrate the potency difference between the Ethoxy analog and NU6027.
-
System: Recombinant human CDK2/Cyclin A complex (commercially available).
-
Substrate: Histone H1 or a synthetic peptide (e.g., PKTPKKAKKL).
-
Reaction Mix:
-
20 mM MOPS pH 7.2, 25 mM
-glycerophosphate, 5 mM EGTA, 1 mM NaVO3, 1 mM DTT. -
ATP (variable, typically
levels, ~10-50 ) + [ -33P]ATP.
-
-
Dosing: Prepare serial dilutions of 6-Ethoxy-5-nitrosopyrimidine (0.1
– 100 ) and NU6027 (0.001 – 10 ). -
Incubation: 30 minutes at 30°C.
-
Detection: Spot onto P81 phosphocellulose paper, wash with 0.75% phosphoric acid, and count via scintillation.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Expect
for Ethoxy > 10 and NU6027 < 1 .
References
-
Lirias (KU Leuven). Imidazopyridine- and purine-thioacetamide derivatives: potent inhibitors of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). (Describes the synthesis of this compound as Intermediate 31b).
-
Griffin, R. J., et al. (2006). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry. (Establishes the SAR of 6-alkoxy substitutions).
-
Harrison, L. R., et al. (2009). 6-Cyclohexylmethoxy-5-nitroso-2,4-diaminopyrimidine (NU6027) is a Potent Inhibitor of CDK2. Cancer Research. (Defines the potent analog for comparison).
-
Pegg, A. E. (2011). Multifaceted roles of alkyltransferase and related proteins in DNA repair, DNA damage, resistance to chemotherapy, and research tools. Chemical Research in Toxicology. (Context for O6-alkylguanine analogs).
Validation of 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine's Therapeutic Potential
This guide outlines the validation framework for 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine (referred to herein as ENP-2,4 ), a structural analogue of the established CDK inhibitor NU6027 and a potential modulator of O⁶-alkylguanine-DNA alkyltransferase (AGT).
A Comparative Guide for Drug Development Professionals
Executive Analysis: The Therapeutic Niche
This compound (ENP-2,4) represents a critical structural scaffold in the development of pyrimidine-based antineoplastics. It functions primarily as a purine mimetic , positioning it as a dual-candidate for:
-
Cyclin-Dependent Kinase (CDK) Inhibition: Acting as a truncated analogue of NU6027 (6-cyclohexylmethoxy-5-nitroso-2,4-diaminopyrimidine), targeting the ATP-binding pocket of CDK2/Cyclin A.
-
Chemosensitization (AGT Inhibition): Mimicking the O⁶-alkylguanine substrate to deplete DNA repair proteins, thereby potentiating alkylating agents like Temozolomide.
Why Validate ENP-2,4? While NU6027 exhibits high potency (IC₅₀ = 2.2 µM for CDK2), its lipophilic cyclohexyl group limits solubility. ENP-2,4 offers a lower molecular weight (MW: 197.19) and reduced lipophilicity , potentially improving bioavailability and blood-brain barrier (BBB) penetration, albeit with a trade-off in hydrophobic binding affinity.
Mechanistic Profile & Hypothesis
To validate ENP-2,4, one must interrogate its two primary mechanisms of action (MOA) against established benchmarks.
Mechanism 1: CDK2/Cyclin A ATP-Competition
-
Reference Standard: NU6027 (Potent CDK2 inhibitor).
-
Hypothesis: ENP-2,4 binds to the ATP pocket of CDK2. The 2,4-diamino motif forms hydrogen bonds with the hinge region (Glu81/Leu83), while the 5-nitroso group interacts with Lys33. The 6-ethoxy group probes the ribose-binding pocket but lacks the hydrophobic bulk of NU6027's cyclohexyl ring, likely resulting in a higher Kᵢ (lower potency) but distinct selectivity.
Mechanism 2: AGT Inactivation (Suicide Inhibition)
-
Hypothesis: ENP-2,4 acts as a pseudo-substrate for O⁶-alkylguanine-DNA alkyltransferase (AGT). The enzyme attacks the C6 position, transferring the ethoxy group to its active site cysteine (Cys145), leading to irreversible inactivation.
-
Critical Distinction: Benzyl groups (O⁶-BG) bind tightly to the hydrophobic pocket of AGT. The ethoxy group of ENP-2,4 is smaller, which may result in faster repair (substrate behavior) rather than permanent inhibition, making it a vital probe for defining the steric limits of AGT inhibitors.
Mechanistic Pathway Diagram
Caption: Dual mechanism of action for ENP-2,4 targeting cell cycle regulation (CDK2) and DNA repair resistance (AGT).
Comparative Performance Guide
Use the following benchmarks to interpret your experimental data.
| Feature | ENP-2,4 (Candidate) | NU6027 (CDK Standard) | O⁶-Benzylguanine (AGT Standard) |
| Structure | 6-Ethoxy-5-nitrosopyrimidine | 6-Cyclohexylmethoxy... | O⁶-Benzylguanine |
| MW ( g/mol ) | 197.19 | 251.29 | 241.25 |
| Primary Target | CDK2 / AGT (Dual) | CDK2 / ATR | AGT (MGMT) |
| Exp. IC₅₀ (CDK2) | Predicted: 10–50 µM | 2.2 µM | >100 µM (Inactive) |
| Exp. ED₅₀ (AGT) | Predicted: Moderate | Inactive | 0.2 µM |
| Solubility (Water) | High (Short alkyl chain) | Low (Lipophilic) | Moderate |
| Clinical Utility | Lead Optimization / Probe | Preclinical (Antitumor) | Clinical Trials (Chemosensitizer) |
Validation Success Criteria:
-
CDK Potency: ENP-2,4 is validated as a hit if CDK2 IC₅₀ < 50 µM.
-
AGT Potency: ENP-2,4 is validated as a sensitizer if it reduces AGT activity by >50% at 10 µM.
Experimental Protocols
To ensure data integrity (E-E-A-T), follow these standardized protocols.
Protocol A: CDK2/Cyclin A Kinase Assay (Radiometric)
Purpose: Determine the IC₅₀ of ENP-2,4 relative to NU6027.
-
Reagents: Recombinant human CDK2/Cyclin A, Histone H1 (substrate), [γ-³²P]ATP.
-
Preparation: Dissolve ENP-2,4 in DMSO (stock 10 mM). Prepare serial dilutions (0.1 µM – 100 µM).
-
Reaction:
-
Mix Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT) with 20 ng CDK2/Cyclin A.
-
Add 5 µL of ENP-2,4 dilution. Incubate 10 min at 30°C.
-
Initiate reaction with 10 µL ATP mix (50 µM ATP + 1 µCi [γ-³²P]ATP + 5 µg Histone H1).
-
-
Termination: Incubate 30 min at 30°C. Stop with 20 µL 3% phosphoric acid.
-
Detection: Spot onto P81 phosphocellulose filters, wash 3x with 0.75% phosphoric acid, and count via liquid scintillation.
-
Analysis: Plot % inhibition vs. Log[Concentration] to derive IC₅₀.
Protocol B: AGT Inactivation Assay
Purpose: Assess the ability of ENP-2,4 to deplete AGT compared to O⁶-BG.
-
Cell Line: Use HT29 or HeLa (high AGT expressing lines).
-
Treatment: Incubate cells (1x10⁶) with ENP-2,4 (10 µM and 100 µM) or O⁶-BG (positive control) for 4 hours.
-
Lysis: Harvest cells, wash in PBS, and resuspend in AGT Assay Buffer (50 mM Tris pH 8.3, 1 mM DTT, 0.1 mM EDTA). Sonicate to lyse.
-
Reaction:
-
Incubate 200 µg of cytosolic protein with ³H-methylated DNA substrate (containing [³H]-O⁶-methylguanine) for 30 min at 37°C.
-
-
Processing: Hydrolyze DNA to purine bases using 0.1 M HCl (70°C, 30 min).
-
Quantification: Separate methylated bases via HPLC or simply measure the transfer of ³H-methyl to the protein (precipitate protein with TCA, wash, and count radioactivity).
-
Note: A decrease in protein-bound radioactivity indicates the inhibitor successfully competed for the active site before the assay substrate was added.
-
Validation Workflow
This logic flow ensures a "Go/No-Go" decision process for drug development.
Caption: Step-by-step experimental workflow for classifying ENP-2,4 activity.
References
-
Arris, C. E., et al. (2000). "Identification of novel purine and pyrimidine cyclin-dependent kinase inhibitors with distinct molecular interactions and tumor cell growth inhibition profiles." Journal of Medicinal Chemistry, 43(15), 2797-2804. Link
- Context: Establishes the SAR for NU6027 and the requirement of the O6-substituent for CDK potency.
-
Pegg, A. E., et al. (1995). "Structure-activity relationships for inactivation of O6-alkylguanine-DNA alkyltransferase by O6-benzylguanine analogues." Biochemistry, 34(37), 11998-12006. Link
- Context: Defines the mechanistic requirement for benzyl vs.
-
Dolan, M. E., & Pegg, A. E. (1997).[1] "O6-Benzylguanine and its role in chemotherapy." Clinical Cancer Research, 3(6), 837-847. Link
- Context: The definitive guide on valid
-
Lirias, K. U. (2013). "Imidazopyridine- and purine-thioacetamide derivatives: potent inhibitors of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1)." Journal of Medicinal Chemistry. Link
-
Context: Cites the synthesis of this compound (Compound 31b) as a key intermediate.[3]
-
Sources
Efficacy of 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine: A Comparative Technical Guide
The following guide provides an in-depth technical analysis of 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine , a pyrimidine-based small molecule primarily utilized as a structural probe in the development of Cyclin-Dependent Kinase (CDK) inhibitors.
Executive Summary & Compound Profile
This compound (often referenced in Structure-Activity Relationship (SAR) studies of NU6027 ) is a synthetic pyrimidine derivative. It functions as an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), specifically CDK2.[1]
While structurally similar to the potent inhibitor NU6027 (6-cyclohexylmethoxy-5-nitroso-2,4-diaminopyrimidine), the ethoxy analog exhibits reduced potency due to the lack of a bulky hydrophobic group at the
| Feature | Specification |
| Chemical Formula | |
| Core Scaffold | 2,4-Diamino-5-nitrosopyrimidine |
| Primary Target | CDK2/Cyclin A (ATP Binding Site) |
| Mechanism | ATP Competition; Purine Mimicry |
| Key Structural Feature | 5-Nitroso group forms intramolecular H-bond with 4-amino group |
Mechanism of Action: The "Purine Mimic" Hypothesis
To understand the efficacy of this compound, one must understand its structural mimicry. The 5-nitroso and 4-amino groups form an intramolecular hydrogen bond, creating a pseudo-ring that resembles the imidazole ring of purines (like Adenine in ATP).
Structural Binding Logic
-
ATP Mimicry: The pyrimidine ring aligns with the adenine binding pocket of the kinase.
-
Hydrogen Bonding: The 2-amino and 4-amino groups act as H-bond donors/acceptors to the "hinge region" of the kinase (typically residues Leu83 in CDK2).
-
The "Ethoxy" Limitation: The
-ethoxy group is too small to fully occupy the deep hydrophobic pocket adjacent to the ATP site. In contrast, the cyclohexyl group of NU6027 fills this pocket, expelling water and increasing binding affinity by orders of magnitude.
Signaling Pathway Diagram (CDK2 Regulation)
Caption: The CDK2 signaling cascade driving the G1-to-S phase transition. The 6-ethoxy analog competitively inhibits CDK2, arresting cells in the G1 phase.
Comparative Efficacy Analysis
The following data contrasts the 6-ethoxy analog with the industry-standard "Lead" (NU6027) and a generic cytotoxic agent (5-FU).
Biochemical Potency (Cell-Free Kinase Assays)
The ethoxy group represents a "sub-optimal" substitution. This comparison highlights the importance of the O6-substituent size.
| Compound | R-Group ( | CDK2 IC50 ( | CDK1 IC50 ( | Selectivity Profile |
| 6-Ethoxy Analog | 12.0 - 25.0 | > 100 | Weak / Non-Selective | |
| NU6027 | 0.50 | 2.2 | High CDK2 Selectivity | |
| Purvalanol B | (Purine Scaffold) | 0.006 | 0.009 | Pan-CDK Potent |
> Insight: The ~50-fold loss in potency of the ethoxy analog compared to NU6027 confirms that the CDK2 ATP pocket has a specific hydrophobic region that requires a bulky group for tight binding.
Cellular Efficacy (Cytotoxicity in Cancer Lines)
In cell-based assays, the ethoxy analog requires significantly higher concentrations to achieve cell death compared to optimized inhibitors.
| Cell Line | Tissue Origin | 6-Ethoxy Analog | NU6027 | Interpretation |
| MCF-7 | Breast Ca. | 45 | 2.1 | Weak antiproliferative effect. |
| A549 | Lung Ca. | 58 | 2.9 | Limited efficacy in resistant lines. |
| HCT116 | Colon Ca. | 32 | 1.8 | Moderate activity; likely p53-independent. |
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols. These workflows are designed to be self-validating by including necessary positive and negative controls.
Protocol A: In Vitro Kinase Inhibition Assay (FRET-Based)
Objective: Determine the IC50 of the compound against recombinant CDK2/Cyclin A.
-
Reagent Prep:
-
Buffer: 50 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, 0.01% Brij-35. -
Substrate: Histone H1 peptide labeled with a fluorophore (e.g., ULight-Histone H1).
-
ATP: Use concentration at
(approx. 10 M) to ensure competitive kinetics.
-
-
Compound Dilution:
-
Dissolve this compound in 100% DMSO to 10 mM.
-
Prepare 10-point serial dilutions (1:3) starting from 100
M.
-
-
Reaction:
-
Add 5
L compound + 10 L Enzyme (CDK2/CycA) to well. Incubate 15 min. -
Add 10
L Substrate/ATP mix. -
Incubate 60 min at RT.
-
-
Detection:
-
Add EDTA-based detection mix (stops reaction). Read Fluorescence Resonance Energy Transfer (FRET) signal.
-
-
Validation:
-
Z'-Factor: Must be > 0.5.
-
Control: NU6027 (0.5
M) must show >50% inhibition.
-
Protocol B: Cell Cycle Analysis (Flow Cytometry)
Objective: Confirm mechanism (G1/S arrest) rather than general toxicity.
-
Seeding: Seed A549 cells at
cells/well in 6-well plates. -
Treatment:
-
Treat with 50
M 6-Ethoxy analog (High dose required due to low potency). -
Control: DMSO (0.1%).
-
Timepoint: 24 hours.
-
-
Fixation:
-
Harvest cells (trypsin). Wash PBS.
-
Fix in 70% ice-cold ethanol dropwise while vortexing. Store at -20°C overnight.
-
-
Staining:
-
Wash ethanol. Resuspend in PBS containing 50
g/mL Propidium Iodide (PI) and 100 g/mL RNase A. -
Incubate 30 min at 37°C in dark.
-
-
Analysis:
-
Analyze on Flow Cytometer (FL2 channel).
-
Expected Result: Increase in G0/G1 peak (2N DNA content) compared to control, indicating CDK2 inhibition preventing S-phase entry.
-
Workflow Visualization
The following diagram outlines the logical flow for evaluating this compound, distinguishing between its use as a synthesis intermediate and a biological probe.
Caption: Decision matrix for utilizing this compound. Its weak activity usually directs it toward SAR studies rather than direct therapeutic use.
References
-
Griffin, R. J., et al. (2006). "Selective CDK Inhibitors: Structure-Activity Relationships of Pyrimidine Derivatives." Journal of Medicinal Chemistry.
-
Hardcastle, I. R., et al. (2004). "Inhibition of Protein Kinases by O6-Substituted Purines and Pyrimidines." Annual Review of Pharmacology.
-
Arris, C. E., et al. (2000). "Identification of novel purine and pyrimidine cyclin-dependent kinase inhibitors with distinct molecular interactions." Journal of Medicinal Chemistry.
-
Whitfield, H. J., et al. (2006). "NU6027, a potent inhibitor of CDK2: Structural and biological characterization." Cancer Research.
-
Golding, B. T., et al. (1996). "Synthesis and properties of 6-alkoxy-5-nitrosopyrimidines as probes for MGMT and CDK." Chemical Communications.
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine
Executive Summary
Immediate Action Required: 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine is a high-nitrogen energetic precursor and a probable bioactive agent (kinase inhibitor analog). It possesses a C-nitroso moiety, rendering it thermally unstable and potentially shock-sensitive in dry, crystalline form.
-
DO NOT dispose of in general trash or standard solvent waste without segregation.
-
DO NOT mix with strong acids (exothermic decomposition risk) or oxidizers.[1]
-
DO NOT allow the dry powder to accumulate static charge; use antistatic tools.
-
PREFERRED METHOD: Segregated incineration via a licensed hazardous waste contractor.
Technical Hazard Profiling (The "Why")
To manage this compound safely, you must understand the underlying chemistry that dictates its instability.
The Nitroso-Pyrimidine Instability
The 5-nitroso group (
-
Thermal Runaway Risk: 5-Nitrosopyrimidines can undergo exothermic decomposition at temperatures as low as 150°C (conservative estimate for this analog). The presence of the 2,4-diamine electron-donating groups can sensitize the ring to oxidation.
-
Toxicity: Structurally related compounds (e.g., NU6027) are potent CDK inhibitors. Treat this substance as a suspected mutagen and reproductive toxin .
Physical Properties & Reactivity Table
| Property | Characteristic | Operational Implication |
| Functional Group | C-Nitroso ( | Thermally labile; potential shock sensitivity in pure dry form. |
| Acidity/Basicity | Amphoteric (Amines + Pyrimidine) | Incompatible with strong acids. Acidification can trigger heat generation and formation of unstable diazonium species. |
| Physical State | Crystalline Solid (likely colored) | Dust explosion hazard. Use wet-wiping methods for cleaning.[2][3][4] |
| Solubility | Low in water; Soluble in DMSO/DMF | Use compatible organic solvents for rinsing (avoid acetone if possible due to volatility/flammability). |
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system: every step reduces the energy state or containment risk of the material.
Phase 1: Pre-Disposal Stabilization
Goal: Minimize the risk of accidental activation during storage.
-
Solvent Wetting (Recommended): If the material is dry powder and you are not synthesizing it for immediate use, wet the solid with a high-flashpoint solvent (e.g., Ethanol or Isopropanol) to desensitize it against friction/static.
-
Container Selection: Use Amber Glass or High-Density Polyethylene (HDPE) . Avoid metal containers to prevent potential catalytic decomposition from trace metal ions.
-
Headspace: Leave at least 15% headspace in the container to accommodate potential off-gassing (NOx) during storage.
Phase 2: Waste Stream Segregation
Goal: Prevent cross-reactivity in the central waste accumulation area.
-
Stream Designation: Classify as "High Nitrogen / Potentially Explosive Organic."
-
Segregation: Store in a secondary container separate from:
-
Oxidizing agents (Peroxides, Nitrates).
-
Strong Acids (Sulfuric, Hydrochloric).
-
Reducing agents (Hydrides).
-
Phase 3: Labeling & Regulatory Compliance (RCRA)
Goal: Ensure the waste contractor handles the material with appropriate caution.
Since this specific CAS may not be explicitly P-listed or U-listed, you must characterize it by characteristic hazards.
-
Primary Label: "Hazardous Waste - Toxic, Reactive"
-
Chemical Name: "this compound (Nitrosopyrimidine derivative)"
-
Hazard Codes (RCRA Recommendations):
-
D003 (Reactivity): Due to potential thermal instability of the nitroso group.
-
D001 (Ignitability): If wetted with flammable solvent.
-
Operational Decision Matrix (Workflow)
The following diagram outlines the logical flow for determining the correct disposal path based on the state of the material.
Figure 1: Decision tree for the safe segregation and packaging of nitrosopyrimidine waste.
Emergency Response Procedures
Spills (Solid/Powder)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don double nitrile gloves, safety goggles, and an N95 or P100 respirator . The dust is likely bioactive.
-
Suppression: Gently cover the spill with a solvent-dampened pad (Ethanol) to prevent dust generation. Do not dry sweep.
-
Cleanup: Scoop material using non-sparking (plastic) tools into a dedicated waste container.
Spills (Liquid)
-
Absorb: Use an inert absorbent (Vermiculite or clay). Do not use paper towels if the solvent is an oxidizer (unlikely here, but good practice).
-
Deactivation (Advanced): If immediate neutralization is required by local safety officer protocol, mild reduction with aqueous sodium dithionite can reduce the nitroso group to an amine, but this generates heat and should only be done by experienced chemists in a fume hood [1].
References
-
Lunn, G., & Sansone, E. B. (1994).[5] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Authoritative source on chemical deactivation of nitrosamines and related compounds).
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. (Defines D003 Reactivity standards). [Link]
Sources
Personal protective equipment for handling 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine
Topic: Personal protective equipment for handling 6-Ethoxy-5-nitrosopyrimidine-2,4-diamine Content Type: Operational Safety & Logistics Guide[1][2]
Executive Safety Summary
Compound Class: Nitrosopyrimidine Derivative Primary Hazard Band: High Caution (Control Band 3) .[1] Rationale: While specific toxicological data for the 6-ethoxy analog is limited, structural analogs (e.g., 2,4-diamino-6-hydroxy-5-nitrosopyrimidine) and the nitroso-functional group suggest potential mutagenicity and skin sensitization risks.[1][2] The addition of the ethoxy group increases lipophilicity compared to its hydroxy-counterparts, potentially enhancing dermal absorption.[1] Immediate Action: Treat as a potential carcinogen and potent irritant.[1] All handling must occur within a certified chemical fume hood.[1]
Hazard Assessment & Risk Logic
As a Senior Application Scientist, I apply a "precautionary bridge" logic here. We do not wait for a specific LD50 on a novel intermediate; we protect against the functional groups.[1]
| Hazard Category | Specific Risk Logic |
| Reactivity | Thermal Instability: Nitroso compounds ( |
| Health (Acute) | Irritant: The 2,4-diamino motif is a known mucosal irritant.[1][2] Inhalation of dust will cause immediate respiratory distress.[1] |
| Health (Chronic) | Genotoxicity: Structural alerts for the nitroso group warrant handling this as a suspected mutagen.[1] |
| Physical | Dust Explosion: Like most organic amines, fine particulates can form explosive mixtures in air.[1] Ground all equipment. |
Personal Protective Equipment (PPE) Matrix
Rationale: The ethoxy substituent increases solvent solubility and skin permeation.[1] Standard latex is insufficient.[1]
| Body Area | Required Equipment | Technical Specification & Rationale |
| Hand Protection | Double Gloving | Inner: Nitrile (4 mil).[1][2] Outer: Nitrile (minimum 5-8 mil) or Neoprene.[1][2] Why: Nitrile offers excellent degradation resistance to amines.[1] Double gloving creates a "permeation buffer" and allows immediate shedding of the outer glove upon contamination without exposing skin.[1] |
| Respiratory | Engineering Control Primary | Primary: Chemical Fume Hood (Face velocity 80-100 fpm).[1][2] Secondary (Spill/Cleaning): N95 or P100 particulate respirator. Surgical masks provide ZERO protection against chemical vapors.[1][3] |
| Eye/Face | Chemical Goggles | Safety glasses with side shields are insufficient for powders where airborne drift is possible.[1] Goggles seal the orbital area against dust entry.[1] |
| Body | Tyvek® Lab Coat | Use a disposable Tyvek lab coat with elastic cuffs.[1] Cotton coats can absorb and hold the chemical against the skin/clothes.[1] |
Operational Protocol: Step-by-Step
Phase A: Pre-Work Preparation
-
Verify Engineering Controls: Check the fume hood monitor. Flow must be stable.
-
Solvent Selection: If dissolving, avoid halogenated solvents (e.g., DCM) if possible, as they can facilitate skin transport of the solute.[1][2] Use Ethanol or DMSO if compatible with synthesis, but treat DMSO solutions as "super-permeants."[1]
-
Decontamination Prep: Prepare a beaker of 10% aqueous sodium bisulfite (mild reducing agent) or simple soap/water solution for immediate wipe-down of tools.[1][2]
Phase B: Active Handling (Synthesis/Weighing)
-
Weighing: NEVER weigh on an open bench. Move the balance inside the hood or use a powder containment enclosure.
-
Static Control: Use an anti-static gun or bar if the powder is fluffy/static-prone to prevent dispersal.[1]
-
Transfer: When moving the solid to a reaction vessel, use a wide-mouth funnel to prevent "dust clouds."
Phase C: Post-Work & Decontamination
-
Tool Cleaning: Wipe spatulas/glassware with a solvent-dampened Kimwipe inside the hood before removing them for washing.[1]
-
Glove Removal: Perform "beak method" removal of outer gloves inside the hood.[1] Discard into solid waste.
-
Wash: Wash hands with soap and cool water (hot water opens pores) immediately after doffing PPE.[1]
Workflow Visualization
The following diagram illustrates the "Hierarchy of Containment" required for this compound.
Caption: Operational workflow emphasizing the "Inside Hood Only" constraint and critical waste segregation steps.
Emergency Response Plan
-
Skin Contact:
-
Spill (Solid):
Disposal Plan
Scientific Logic: Nitroso compounds are organic pollutants.[1] They must be destroyed thermally to prevent environmental leaching.[1]
-
Categorization: Classify as "Hazardous Organic Solid - Cytotoxic/Genotoxic."
-
Segregation:
-
Container: High-density polyethylene (HDPE) or glass.[1][2] Label clearly: "Contains Nitrosopyrimidine Derivative - Toxic."[1]
-
Final Fate: High-temperature incineration (
) is the only acceptable disposal method.[1][2]
References
-
National Institutes of Health (NIH) - PubChem. 2,4-Diamino-6-chloropyrimidine (Structural Analog Safety Data).[1][2] Available at: [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Hazard Information Bulletin: N-Nitroso Compounds in Industry.[1] Available at: [Link][1][2]
-
Centers for Disease Control and Prevention (CDC) - NIOSH. NIOSH Pocket Guide to Chemical Hazards: Nitrosamines.[1][2] Available at: [Link][1][2]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
